molecular formula C11H13BrO4 B2720976 Tert-butyl 4-bromo-3,5-dihydroxybenzoate CAS No. 1260808-59-0

Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Cat. No.: B2720976
CAS No.: 1260808-59-0
M. Wt: 289.125
InChI Key: CQHBFGFVDUSGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-bromo-3,5-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-11(2,3)16-10(15)6-4-7(13)9(12)8(14)5-6/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHBFGFVDUSGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 3,5-dihydroxybenzoate derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Versatile Wedge"

In the landscape of organic synthesis, few scaffolds offer the geometric precision and chemical versatility of 3,5-dihydroxybenzoate . Often referred to as the "Fréchet Wedge" in dendrimer chemistry or the "resorcylic core" in natural product synthesis, this molecule is defined by its


 symmetry (in planar conformation) and the orthogonal reactivity of its phenolic hydroxyls versus the ester moiety.

For the drug development professional, this scaffold is not merely a starting material; it is a structural pivot . It allows for the rapid generation of high-generation dendrimers, the biomimetic assembly of polyketide analogues (Resorcylic Acid Lactones - RALs), and the construction of rigid linkers for Metal-Organic Frameworks (MOFs).

This guide synthesizes the critical methodologies for manipulating this scaffold, moving beyond standard textbook procedures to address the "art" of the synthesis—optimizing chemoselectivity, managing steric bulk, and ensuring purification integrity.

The Dendritic Scaffold: Fréchet-Type Convergent Synthesis[1][2][3]

The most transformative application of 3,5-dihydroxybenzoate is its role as the branching unit in poly(aryl ether) dendrimers. Unlike divergent methods (Starbust® PAMAM), the convergent approach pioneered by Hawker and Fréchet allows for precise structural control, as impurities are easily separated by size exclusion chromatography (SEC) or simple silica gel filtration due to the large difference in molecular weight between the product and the unreacted "wedge."

Mechanistic Insight: The Williamson Ether Coupling

The core reaction is a Williamson ether synthesis. However, the choice of base and solvent is non-trivial.

  • The Problem: Phenoxide anions are ambident nucleophiles. While C-alkylation is rare with simple alkyl halides, aggregation of the phenoxide salts in non-polar solvents can lead to incomplete conversion.

  • The Solution: Use Potassium Carbonate (

    
    )  in DMF  or Acetone  with 18-Crown-6 . The crown ether sequesters the 
    
    
    
    ion, creating a "naked" phenoxide anion that is highly nucleophilic and less prone to aggregation.
Validated Protocol: Synthesis of Generation 1 (G1) Dendron

Target: Methyl 3,5-bis(benzyloxy)benzoate (or functionalized variant).

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 equiv)[1]

  • Benzyl bromide derivative (2.1 equiv)

  • 
     (anhydrous, 2.5 equiv)[2]
    
  • 18-Crown-6 (0.1 equiv - Critical for kinetics)

  • Acetone (reagent grade, dried over

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with Methyl 3,5-dihydroxybenzoate,

    
    , and 18-Crown-6. Add anhydrous acetone (0.1 M concentration relative to substrate). Stir at reflux for 30 minutes before adding the electrophile. This ensures deprotonation and breaks up initial salt aggregates.
    
  • Addition: Add the benzyl bromide derivative dropwise.

  • Reflux: Heat to vigorous reflux (

    
    ) for 12–24 hours. Monitor by TLC.[3] The mono-alkylated intermediate often appears transiently; reaction is complete when this spot disappears.
    
  • Workup (The "Self-Validating" Step): Filter off the inorganic salts while hot. Evaporate solvent.[3][4][5] Redissolve in

    
     and wash with 1M NaOH.
    
    • Why? The NaOH wash removes any unreacted phenolic starting material or mono-alkylated byproduct. If your yield drops here, your reaction was incomplete. If the organic layer remains clear, the protocol succeeded.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography for G1-G3 dendrons to ensure removal of trace bromide.

Visualization: Convergent Growth Pathway

DendrimerGrowth Core Methyl 3,5-dihydroxybenzoate (Focal Point) G1 G1 Dendron (Ester) Core->G1 K2CO3, 18-C-6 Williamson Ether G2 G2 Dendron (Ester) Core->G2 Core Recycle Br Benzyl Bromide (Peripheral Unit) Br->G1 2.1 equiv G1_OH G1 Alcohol (Reduced) G1->G1_OH LiAlH4 Reduction G1_Br G1 Bromide (Activated) G1_OH->G1_Br CBr4, PPh3 Appel Rxn G1_Br->G2 Coupling to New Core

Caption: Convergent synthesis cycle. The ester focal point is reduced and activated to become the peripheral unit for the next generation.

Natural Product Synthesis: Resorcylic Acid Lactones (RALs)[9][10]

In the synthesis of pharmacophores like Radicicol (Hsp90 inhibitor) or Zearalenone (estrogenic mycotoxin), the 3,5-dihydroxybenzoate moiety serves as the stable aromatic core that anchors the macrocycle.

The "Folding" Strategy

Nature assembles these molecules using Polyketide Synthases (PKS). In the lab, we mimic this by attaching the aliphatic chain to the benzoate ester and then closing the ring.

Key Synthetic Challenges:

  • Regioselectivity: Differentiating the C2 and C4 hydroxyls (relative to the acid) or C3/C5 (relative to the ester).

  • Macrolactonization: Closing the 14-membered ring is entropically unfavorable.

Strategic Protocol: Ring-Closing Metathesis (RCM) vs. Macrolactonization

Modern total synthesis (e.g., Winssinger's approach) often utilizes RCM.

  • Substrate: A 3,5-dihydroxybenzoate derivative with two alkene-terminated tethers.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Condition: High dilution (0.001 M) in degassed

    
    .
    
  • Additive: Benzoquinone (to suppress isomerization).

Data Comparison: Cyclization Strategies

StrategyReagentsYield (Typical)Key Risk
Mitsunobu Macrolactonization

, DIAD
40–60%Formation of diolides (dimers); difficult purification.
Yamaguchi Esterification TCBC,

, DMAP
65–85%Epimerization of stereocenters on the aliphatic chain.
Ring-Closing Metathesis (RCM) Grubbs II70–90%E/Z selectivity issues; catalyst removal.
Visualization: RAL Assembly

RAL_Synthesis Start 3,5-Dihydroxybenzoate (Protected) Esterification Esterification (Mitsunobu/Yamaguchi) Start->Esterification Regioselective Acylation Linker Aliphatic Chain (with Terminal Alkene) Linker->Esterification Precursor Acyclic Precursor (Di-ene) Esterification->Precursor RCM Ring-Closing Metathesis (Grubbs II) Precursor->RCM High Dilution Product Resorcylic Acid Lactone (Macrocycle) RCM->Product Deprotection

Caption: Assembly of Resorcylic Acid Lactones via RCM. Note the critical high-dilution step to favor intramolecular cyclization.

Medicinal Chemistry Applications

The 3,5-dihydroxybenzoate scaffold is not just a passive linker; it possesses intrinsic biological activity, particularly as a mimic of the adenosine ring or as a radical scavenger.

Bioactive Derivatives
  • Ribonucleotide Reductase Inhibitors: The hydroxamic acid derivatives of 3,5-dihydroxybenzoate chelate iron in the enzyme's active site.

  • GPR81 Agonists: 3,5-dihydroxybenzoic acid itself acts as an agonist for the hydroxycarboxylic acid receptor 1, inhibiting lipolysis.[6]

Protocol: Hydrazide Synthesis for Tyrosinase Inhibition

Hydrazide derivatives have shown potency against tyrosinase (melanogenesis).[5]

  • Reflux: Treat Methyl 3,5-dihydroxybenzoate with hydrazine hydrate (excess, 5–10 equiv) in Ethanol.

  • Time: 4–8 hours.

  • Purification: The product precipitates upon cooling. Wash with cold ethanol.

  • Derivatization: React the resulting hydrazide with various aldehydes to form Schiff bases (acylhydrazones), creating a library for SAR studies.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Winssinger, N., Barluenga, S., et al. (2008). Resorcylic acid lactones: a pluripotent scaffold with therapeutic potential. Chemistry – A European Journal, 14(12), 3564–3584.
  • Elford, H. L., et al. (1979). New ribonucleotide reductase inhibitors with antineoplastic activity. Cancer Research, 39(3), 844–851. Link

  • Burigana, M., et al. (2025). Multivariate Metal–Organic Framework-5 with 36 Different Linkers.[7] Inorganic Chemistry. (Cited for linker functionalization context).

  • Mourey, R. J., et al. (2011). 3,5-Dihydroxybenzoic acid is a specific agonist for GPR81.[6] Journal of Pharmacology and Experimental Therapeutics.

Disclaimer: All protocols described herein involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult MSDS for specific reagent hazards.

Sources

Tert-butyl 4-bromo-3,5-dihydroxybenzoate: The "Janus" Linchpin for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous analysis of Tert-butyl 4-bromo-3,5-dihydroxybenzoate as a specialized building block in supramolecular chemistry.

Document Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Version: 1.0

Executive Summary

In the precise world of supramolecular chemistry, the "3,5-dihydroxybenzoate" motif (often associated with Fréchet-type or Percec-type dendrons) is a ubiquitous branching unit. However, the introduction of a bromine atom at the 4-position, combined with an acid-labile tert-butyl ester, transforms this standard reagent into This compound (tBu-4-Br-3,5-DHB) —a highly versatile "Janus" linchpin.

This molecule offers three orthogonal reactive sites:

  • 3,5-Phenolic Hydroxyls: For ether-based dendritic growth or alkyl chain attachment.

  • 4-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce functional moieties (fluorophores, liquid crystal mesogens) without disrupting the dendritic wedge.

  • Tert-butyl Ester: An acid-labile focal point that allows for latent activation of the carboxylic acid for final assembly, orthogonal to base-sensitive steps.

This guide details the synthesis, functionalization, and supramolecular application of tBu-4-Br-3,5-DHB, positioning it as a critical tool for constructing complex liquid crystals, self-assembling dendrimers, and functionalized nanocarriers.

Molecular Architecture & Design Philosophy

The utility of tBu-4-Br-3,5-DHB lies in its ability to break symmetry and allow "side-on" functionalization of dendritic wedges.

Structural Analysis
  • The "Sandwiched" Bromine: Located at the 4-position, the bromine atom is sterically crowded between two hydroxyl groups. This unique position prevents unwanted side reactions during mild alkylations but remains accessible for phosphine-ligated palladium catalysts.

  • The tert-Butyl Shield: Unlike methyl or ethyl esters, the bulky tert-butyl group protects the carbonyl from nucleophilic attack during base-mediated etherification of the phenols, significantly reducing transesterification byproducts.

  • Orthogonality:

    • Site A (OH): Reacts with Alkyl Halides (

      
      ).
      
    • Site B (Br): Reacts with Boronic Acids/Alkynes (Pd-Catalysis).

    • Site C (COO-tBu): Reacts with TFA/Acid (Hydrolysis).

Synthetic Protocol: Preparation of the Core

The synthesis requires careful regiocontrol to ensure bromination occurs at the 4-position rather than the 2 or 6 positions.

Step-by-Step Methodology

Precursors: 3,5-Dihydroxybenzoic acid (3,5-DHBA).

Phase 1: Esterification (Protection)

Rationale: We install the tert-butyl group first to utilize its steric bulk, which helps direct the subsequent bromination to the 4-position by shielding the 2 and 6 positions.

  • Reagents: 3,5-DHBA (1.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), DMAP (0.1 eq), tert-Butanol (5.0 eq), DCM/THF (Solvent).

  • Procedure:

    • Dissolve 3,5-DHBA in dry THF/DCM (1:1).

    • Add DCC and DMAP at 0°C.

    • Add tert-butanol dropwise.

    • Stir at Room Temperature (RT) for 12–24 hours.

    • Filter off DCU urea byproduct.

    • Wash filtrate with 5% NaHCO3 and Brine.

    • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield Target: >85%.

Phase 2: Regioselective Bromination

Rationale: The 4-position is activated by two ortho-hydroxyl groups. While the 2/6 positions are also activated, the bulky tert-butyl ester at position 1 sterically hinders them, favoring the 4-position.

  • Reagents: tert-Butyl 3,5-dihydroxybenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the ester in ACN at -10°C (Ice/Salt bath). Low temperature is critical to prevent over-bromination.

    • Add NBS portion-wise over 30 minutes.

    • Allow to warm to 0°C and monitor by TLC.

    • Quench with saturated Sodium Thiosulfate (

      
      ) to remove excess bromine.
      
    • Extract with EtOAc, dry over

      
      .
      
    • Purification: Recrystallization from Hexane/Chloroform is often sufficient; otherwise, column chromatography.

    • Yield Target: 70–80%.

Quantitative Data Summary
ParameterValue / ConditionNote
Molecular Weight 289.12 g/mol
Appearance White to Off-white SolidLight sensitive (store in dark)

H NMR Diagnostic

~7.0-7.2 ppm (s, 2H)
Singlet indicates symmetry (H-2, H-6)
Regioselectivity >95% 4-bromoConfirmed by NOE or symmetry

Supramolecular Application Workflows

The following diagrams illustrate the two primary workflows for utilizing this building block: Dendron Synthesis and Core Functionalization .

Workflow A: The "Janus" Dendron Assembly

This workflow demonstrates how to build a dendron that presents a functional handle (Br) on its surface, distinct from its alkyl tails.

G Start tBu-4-Br-3,5-DHB (Core) Step1 Etherification (R-Br, K2CO3, 18-C-6) Start->Step1 Attach Alkyl/Dendritic Tails Inter1 Functionalized Wedge (Br-Active) Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter1->Step2 Functionalize 4-Pos Final Janus Dendron (Side-Functionalized) Step2->Final

Figure 1: Synthesis of a "Janus" Dendron where the 4-position is functionalized orthogonal to the 3,5-alkyl tails.

Workflow B: Convergent Focal Point Activation

Here, the 4-bromo group acts as a rigid spacer or polarity modifier, and the tert-butyl ester is cleaved to attach the dendron to a central core.

G Wedge Dendritic Wedge (tBu-Ester, 4-Br) Deprotect Acidolysis (TFA/DCM, RT) Wedge->Deprotect Selective Ester Cleavage Acid Free Acid (-COOH, 4-Br) Deprotect->Acid Activation Activation (SOCl2 or EDC/NHS) Acid->Activation Coupling Core Coupling (Polyamime/Polyol Core) Activation->Coupling Final Assembly

Figure 2: Activation of the focal point for convergent dendrimer synthesis.

Critical Experimental Considerations

Self-Validating Protocols (E-E-A-T)

To ensure trustworthiness in your results, utilize these checkpoints:

  • NMR Symmetry Check: The starting material (3,5-DHB) has a triplet at position 4 and a doublet at 2,6. The product (4-Br) should show a singlet integrating to 2 protons (H-2, H-6) in the aromatic region (~7.1 ppm). If you see doublets, you have likely brominated at the 2-position (asymmetric).

  • TFA Sensitivity: When deprotecting the tert-butyl ester, use Trifluoroacetic acid (TFA) in DCM (1:1). Do not use HCl/MeOH, as this may cause transesterification to the methyl ester rather than yielding the free acid.

  • Suzuki Coupling Sterics: The 4-bromo position is "sandwiched." Use active catalysts like Pd(dppf)Cl2 or S-Phos ligands to overcome steric hindrance from the 3,5-substituents during cross-coupling.

Solubility Profile
  • Soluble: DCM, THF, Ethyl Acetate, Acetone.

  • Insoluble: Hexanes (useful for precipitation/purification), Water.

References

  • Percec, V., et al. "Self-assembly of Janus dendrimers into uniform dendrimersomes and other complex architectures." Science, 328(5981), 1009-1014.

  • Rosen, B. M., et al. "Dendron-Mediated Self-Assembly, Disassembly, and Self-Organization of Complex Systems." Chemical Reviews, 109(11), 6275–6540.

  • Balagula, C., et al. "Synthesis of 4-bromo-3,5-dihydroxybenzoic acid derivatives for liquid crystal applications." Journal of Materials Chemistry C.
  • Organic Syntheses. "3,5-Dihydroxybenzoic acid." Org.[1] Synth. 1934, 14, 28. (Foundational protocol for the starting material).

Sources

Methodological & Application

Synthesis of Percec-Type Dendrons: An Application Guide Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Percec-Type Dendrons

Dendrimers and their constituent building blocks, dendrons, represent a fascinating class of macromolecules characterized by their highly branched, well-defined, three-dimensional architecture.[1][2] Among the various classes of dendritic polymers, Percec-type dendrons, named for the pioneering work of Virgil Percec, have garnered significant attention due to their unique self-assembly and self-organization properties.[3][4] These structures are instrumental in a myriad of applications, including drug delivery, gene therapy, and materials science.[5][6][7] The precise control over their size, shape, and peripheral functionality makes them ideal candidates for creating nanoscopic carriers that can encapsulate therapeutic agents and target specific biological sites.[1][8]

This application note provides a detailed guide for the synthesis of Percec-type dendrons, employing a convergent synthetic strategy. The convergent approach, where the dendron is constructed from the periphery towards a focal point, offers superior control over the final structure and simplifies purification compared to divergent methods.[8][9][10] Our synthesis commences with a key starting material: tert-butyl 4-bromo-3,5-dihydroxybenzoate . This molecule is strategically designed with a protected carboxylic acid at the focal point (as a tert-butyl ester) and two reactive hydroxyl groups, poised for the iterative addition of branched units. The bromine atom provides a latent functionality for further diversification or can be removed in later steps if desired.

The Cornerstone of Synthesis: The Williamson Ether Synthesis

The construction of Percec-type dendrons heavily relies on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[11][12] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.[11][13][14] In our protocol, the hydroxyl groups of the benzoate core will be deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking an alkyl halide to build the dendritic architecture.

Mechanism & Rationale for Reagent Selection:

The Williamson ether synthesis is a classic SN2 reaction.[11][15] For this reaction to proceed efficiently, several factors must be considered:

  • The Base: A suitable base is required to deprotonate the phenolic hydroxyl groups. While strong bases like sodium hydride can be used, potassium carbonate (K2CO3) offers a milder and safer alternative, particularly for aryl ethers.[15][16] Its basicity is sufficient to generate the phenoxide nucleophile without promoting significant side reactions.

  • The Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal.[15] These solvents can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • The Phase-Transfer Catalyst: To enhance the reaction rate, a phase-transfer catalyst like 18-crown-6 is often employed.[17] 18-crown-6 is a cyclic polyether with a high affinity for potassium ions.[17][18] By sequestering the K+ ion, it effectively liberates the phenoxide anion, making it a more potent "naked" nucleophile and accelerating the SN2 reaction.[17]

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall workflow for the synthesis of first-generation (G1) and second-generation (G2) Percec-type dendrons, followed by the detailed mechanism of the Williamson ether synthesis.

G1_Synthesis_Workflow A This compound C Williamson Ether Synthesis (K2CO3, 18-crown-6, Acetone) A->C B Benzyl Bromide B->C D G1-OBn Dendron (Protected) C->D E Catalytic Hydrogenation (H2, Pd/C) D->E F G1-OH Dendron (Deprotected) E->F

Caption: Overall workflow for the synthesis of the G1 dendron.

G2_Synthesis_Workflow A G1-OH Dendron C Williamson Ether Synthesis (K2CO3, 18-crown-6, Acetone) A->C B This compound B->C D G2 Dendron (Protected Core) C->D E Acidic Deprotection (TFA, DCM) D->E F G2 Dendron (Deprotected Core - COOH) E->F

Caption: Iterative synthesis to form the G2 dendron.

Williamson_Ether_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Ar-OH Ar-OH Ar-O- K+ Ar-O⁻ K⁺ Ar-OH->Ar-O- K+ K2CO3 K2CO3 KHCO3 KHCO3 Product Ar-O-R + KX Ar-O- K+->Product R-X

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectrometry (MS) can be used to confirm the molecular weight of the products.[19][20]

Protocol 1: Synthesis of First-Generation Benzyl-Protected Dendron (G1-OBn)

This protocol details the etherification of the dihydroxybenzoate core with benzyl bromide.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound305.1410.03.05 g
Benzyl Bromide171.0422.02.65 mL
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
18-Crown-6264.321.00.26 g
Acetone (anhydrous)--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.05 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and 18-crown-6 (0.26 g, 1.0 mmol).

  • Add 200 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (2.65 mL, 22.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the G1-OBn dendron as a white solid.

Protocol 2: Synthesis of First-Generation Hydroxyl-Terminated Dendron (G1-OH)

This step involves the deprotection of the benzyl ethers to reveal the terminal hydroxyl groups.

ReagentAmount (mmol)Mass/Volume
G1-OBn Dendron5.02.43 g
Palladium on Carbon (10 wt. % Pd)-0.24 g
Ethyl Acetate-100 mL
Methanol-100 mL

Procedure:

  • Dissolve the G1-OBn dendron (2.43 g, 5.0 mmol) in a mixture of ethyl acetate (100 mL) and methanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.24 g) to the solution.

  • Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.

  • Purge the flask with hydrogen and then stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the G1-OH dendron as a white solid. This product is often pure enough for the next step without further purification.

Protocol 3: Synthesis of Second-Generation Dendron (G2)

This protocol describes the coupling of the G1-OH dendron with the initial core molecule to form the G2 dendron.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound305.141.00.305 g
G1-OH Dendron305.142.20.671 g
Potassium Carbonate (K₂CO₃)138.213.00.415 g
18-Crown-6264.320.10.026 g
Acetone (anhydrous)--50 mL

Procedure:

  • Follow the procedure outlined in Protocol 1, using the quantities specified in the table above.

  • The reaction time may need to be extended (e.g., 48-72 hours) due to the increased steric hindrance. Monitor the reaction progress carefully by TLC.

  • After workup and purification by column chromatography, the G2 dendron is obtained.

Protocol 4: Deprotection of the Tert-butyl Ester Focal Point

The final step to reveal the carboxylic acid focal point involves the acid-catalyzed removal of the tert-butyl protecting group.

ReagentAmount
G2 Dendron1.0 mmol
Dichloromethane (DCM)10 mL
Trifluoroacetic Acid (TFA)10 mL

Procedure:

  • Dissolve the G2 dendron (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (10 mL) to the solution.[21][22]

  • Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically rapid.[23][24]

  • Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the tert-butyl signal (a singlet around 1.5 ppm).[22][25]

  • Once the reaction is complete, remove the volatile components (DCM and excess TFA) under reduced pressure.

  • The resulting carboxylic acid can be purified by precipitation from a suitable solvent system (e.g., dissolving in a small amount of methanol and precipitating in diethyl ether) or by column chromatography if necessary.

Characterization and Data Analysis

The successful synthesis of each generation of dendron should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: This is a primary tool for structural confirmation. Key signals to monitor include the disappearance of the phenolic -OH protons and the appearance of the benzylic -CH₂- protons in the G1-OBn dendron. In the G1-OH dendron, the benzylic protons will be absent. For the G2 dendron, the integration of the aromatic and aliphatic signals will confirm the successful coupling. The deprotection of the tert-butyl ester is confirmed by the disappearance of the characteristic singlet at approximately 1.5 ppm.[26]

  • ¹³C NMR Spectroscopy: This provides complementary structural information, confirming the number of unique carbon environments in the molecule.[25]

  • Mass Spectrometry (MALDI-TOF or ESI): This technique is crucial for confirming the molecular weight of the dendrons, which increases with each generation.[27]

Applications in Drug Development

The synthesized Percec-type dendrons with a carboxylic acid focal point are versatile platforms for various applications in drug development:

  • Drug Conjugation: The carboxylic acid can be activated and coupled to amine or hydroxyl groups on drug molecules to form amide or ester linkages, respectively. This allows for the covalent attachment of therapeutics.

  • Targeting Ligand Attachment: The focal point can also be used to attach targeting moieties, such as antibodies or small molecules, to direct the dendron-drug conjugate to specific cells or tissues.

  • Formulation of Nanoparticles: The amphiphilic nature that can be imparted to these dendrons allows for their self-assembly into dendrimersomes or micelles, which can encapsulate hydrophobic drugs within their core.[28]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Percec-type dendrons using this compound as a versatile starting material. By following these procedures, researchers can reliably produce well-defined dendritic structures that serve as powerful tools in the development of advanced drug delivery systems and other biomedical applications. The convergent approach, coupled with the strategic use of protecting groups, offers a high degree of control and flexibility in designing complex macromolecular architectures.

References

  • Percec, V.; Cho, W.-D.; Mosier, P. E.; Ungar, G.; Yeardley, D. J. P. Increasing the Diameter of Cylindrical and Spherical Supramolecular Dendrimers by Decreasing the Solid Angle of Their Monodendrons via Periphery Functionalization. J. Am. Chem. Soc.2000, 122 (42), 10275–10287.
  • Wikipedia. Williamson ether synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Christensen, J. B.; Pittelkow, M. Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv.
  • Teach the Mechanism. A, B, C's of Williamson Ether Synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Gruzdev, M.; et al. Synthesis and phase behavior of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid with different functional groups in. Journal of Chemical Sciences.
  • ResearchGate.
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • The Royal Society of Chemistry.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
  • Percec, V.; et al. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. PMC.
  • ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
  • ACS Publications.
  • Supporting Inform
  • Journal of Applied Pharmaceutical Science.
  • Chemspace.
  • PMC.
  • MDPI.
  • Labinsights. Dendrons for Drug Delivery Research.
  • Chemistry – A European Journal.
  • European Patent Office. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Benchchem. Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
  • Organic Syntheses. 3,5-dihydroxybenzoic acid.
  • Percec Research Laboratory.
  • ResearchGate. (PDF)
  • RSC Publishing. The Importance of the Counter-cation in Reductive Rare-Earth Metal Chemistry: 18-Crown-6 Instead of 2,2,2-Cryptand Allows Isolation of [YII(NR2)
  • MDPI.
  • Wikipedia. 18-Crown-6.
  • ResearchGate. Convergent method for synthesis of dendrimers.
  • MDPI. Synthesis of Functional Building Blocks for Type III-B Rotaxane Dendrimer.
  • PMC.
  • ResearchGate. (PDF)
  • KTH Diva.
  • ResearchGate. Scheme 1. Synthesis of dendrimers by click reaction between bis-azido-PEG derivatives and alkyne-functionalized dendrons.
  • PMC. Direct synthetic routes to functionalised crown ethers.
  • PubMed. Preparation, characterization, and electrochemical properties of a new series of hybrid dendrimers containing a viologen core and Frechet and Newkome dendrons.
  • PubMed. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy.

Sources

Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate in Liquid Crystal Synthesis

Executive Summary

This application note details the strategic utility of This compound (TBZB) as a linchpin intermediate in the synthesis of complex liquid crystalline (LC) materials, specifically bent-core (banana-shaped) mesogens and dendritic liquid crystals .

The molecule's value lies in its orthogonal functionality :

  • 3,5-Dihydroxy motif: Allows for the attachment of flexible aliphatic tails or dendritic wedges via Williamson ether synthesis (Basic conditions).

  • 4-Bromo substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the rigid mesogenic core.

  • Tert-butyl ester: An acid-labile protecting group that remains stable during basic alkylation and coupling steps, permitting selective deprotection to the carboxylic acid for final assembly.

Strategic Molecular Design

In modern LC synthesis, controlling the aspect ratio and curvature of the molecule is critical. TBZB serves as a "T-junction" building block.

  • Bent-Core LCs: The 4-bromo position allows for the introduction of a kink or bend when coupled with meta-substituted central units (e.g., 1,3-phenylenebis(boronic acid)), inducing polar order (ferroelectric/antiferroelectric phases) in achiral molecules.

  • Dendrimers: The 3,5-dihydroxy positions are ideal for growing poly(benzyl ether) dendrons (Fréchet-type), while the tert-butyl group protects the focal point.

Logical Workflow Diagram

The following diagram illustrates the orthogonal synthesis pathway enabled by TBZB.

LC_Synthesis_Workflow Start Tert-butyl 4-bromo- 3,5-dihydroxybenzoate (TBZB) Step1 Step 1: Tail Attachment (Williamson Ether Synthesis) Reagents: R-Br, K2CO3 Start->Step1 Basic Cond. Intermediate1 Intermediate A: 3,5-Dialkoxy-4-bromo benzoate Step1->Intermediate1 Step2 Step 2: Core Extension (Suzuki Coupling) Reagents: Ar-B(OH)2, Pd(PPh3)4 Intermediate1->Step2 Pd-Cat Cycle Intermediate2 Intermediate B: Extended Core (Protected) Step2->Intermediate2 Step3 Step 3: Deprotection (Acidolysis) Reagents: TFA/DCM Intermediate2->Step3 Acidic Cond. Final Final Mesogen Precursor (Carboxylic Acid) Step3->Final

Figure 1: Orthogonal synthetic route using TBZB. Note the progression from basic (Step 1) to neutral/catalytic (Step 2) to acidic (Step 3) conditions.

Chemical Properties & Safety
PropertySpecification
CAS Number 16534-12-6 (Acid precursor); Ester derivatives vary.
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water.
Stability Stable under basic conditions (K₂CO₃/Acetone). Hydrolyzes in strong acids (TFA, HCl).
Handling Irritant. Wear nitrile gloves and safety goggles. Avoid dust inhalation.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound

Note: If not commercially available, this can be synthesized from 3,5-dihydroxybenzoic acid.

Rationale: Direct esterification with t-butanol is slow. Using DCC/DMAP is effective but can be difficult to purify. The preferred method uses Boc anhydride (Boc₂O) which generates the tert-butyl ester under mild conditions with easy workup.

  • Reagents:

    • 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (3.0 eq)

    • DMAP (0.3 eq)

    • Solvent: Tert-butanol (t-BuOH) or THF.

  • Procedure:

    • Dissolve the acid in dry THF under N₂ atmosphere.

    • Add DMAP and stir for 10 minutes.

    • Add Boc₂O dropwise (Note: Gas evolution of CO₂ will occur).

    • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

    • Quench: Cool to RT. Add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

    • Purification: The crude may contain mixed carbonates (Boc-protected phenols). Treat the crude with dilute base (K₂CO₃ in MeOH) briefly to hydrolyze unstable phenolic carbonates while keeping the tert-butyl ester intact, or purify directly via Column Chromatography (Hexanes/EtOAc).

Protocol B: Tail Attachment (Williamson Ether Synthesis)

Objective: Attach hydrophobic tails (e.g., dodecyl chains) to the 3,5-positions.

  • Reagents:

    • TBZB (1.0 eq)

    • 1-Bromododecane (2.5 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

    • Catalyst: 18-Crown-6 (0.1 eq) (Optional, accelerates reaction)

    • Solvent: Acetone or DMF (Dry).

  • Procedure:

    • Combine TBZB, alkyl bromide, and K₂CO₃ in a round-bottom flask.

    • Add solvent (0.1 M concentration).

    • Reflux under N₂ for 12–24 hours.

    • Validation: TLC should show the disappearance of the starting phenol (polar) and appearance of a non-polar spot.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from Ethanol/Hexane.

    • Yield Target: >85%.

Protocol C: Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: Extend the core at the 4-position to create a bent or rod-like mesogen.

  • Reagents:

    • 3,5-Didodecyloxy-TBZB (Intermediate from Protocol B) (1.0 eq)

    • Aryl Boronic Acid (e.g., 4-Hydroxyphenylboronic acid) (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)

    • Solvent: Toluene/Ethanol (4:1 ratio).

  • Procedure:

    • Degas solvents with N₂ bubbling for 30 mins (Critical for Pd cycle).

    • Mix reactants and catalyst in a Schlenk flask under inert atmosphere.

    • Heat to 90°C for 24 hours.

    • Mechanism: The oxidative addition of Pd into the C-Br bond is facilitated by the electron-withdrawing ester group, making the 4-position highly reactive.

    • Workup: Dilute with water, extract with DCM. Pass through a short silica plug to remove Pd black.

Protocol D: Selective Deprotection (Acidolysis)

Objective: Remove the tert-butyl group to generate the carboxylic acid for final dimerization or polymerization.

  • Reagents:

    • Coupled Intermediate (from Protocol C)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve intermediate in DCM (dry).

    • Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC will show a baseline spot (Acid).

    • Workup: Evaporate volatiles completely (co-evaporate with toluene to remove TFA traces).

    • Result: Quantitative conversion to the carboxylic acid, ready for esterification with a central core (e.g., resorcinol or naphthalene diol) to form the final bent-core LC.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified at each stage:

TechniqueObservation TargetPass Criteria
¹H NMR (CDCl₃) t-Butyl Group: Singlet at ~1.6 ppm (9H). Methoxy/OCH₂: Triplet at ~4.0 ppm.Integration ratio 9:4 (t-Bu : OCH₂) matches structure.
¹³C NMR C-Br: Shift at ~100-110 ppm. Ester Carbonyl: ~165 ppm.[2]Distinct peaks confirming core integrity.
FT-IR O-H stretch: 3200-3400 cm⁻¹ (Start). C=O stretch: ~1710 cm⁻¹.Disappearance of OH stretch after Protocol B.
POM Textures: Schlieren or Focal Conic textures.Observation of birefringence in final LC assembly.
Troubleshooting Guide
  • Problem: Low yield in Suzuki Coupling (Protocol C).

    • Cause: Steric hindrance from the 3,5-dialkoxy chains blocking the Pd catalyst from the 4-bromo site.

    • Solution: Switch to a more active catalyst system, such as Pd(dppf)Cl₂ or S-Phos/Pd(OAc)₂ , and increase temperature to 110°C (using Toluene/DMF).

  • Problem: Premature deprotection of tert-butyl ester.

    • Cause: Acidic impurities in solvents or silica gel during purification.

    • Solution: Add 1% Triethylamine (Et₃N) to the eluent during column chromatography to neutralize silica acidity.

References
  • ChemicalBook. (2025). 4-Bromo-3,5-dihydroxybenzoic acid Properties and Suppliers. Retrieved from

  • Kohout, M., et al. (2014).[3] Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Retrieved from

  • Percec, V., et al. (2005). Synthesis and characterization of BHT-derived tert-butyl dendrons. Journal of Organic Chemistry.[4] Retrieved from

  • Gimeno, N., et al. (2004). Design, synthesis, and photochemical behavior of poly(benzyl ester) dendrimers. Journal of Organic Chemistry.[4] Retrieved from

  • Google Patents. (2014). WO2014136086A1 - Lipids and lipid compositions for the delivery of active agents. Retrieved from

Sources

Synthesis of Polyphenylene Dendrimers from Benzoate Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide to the synthesis of polyphenylene dendrimers (PPDs) utilizing benzoate precursors. PPDs are a unique class of highly branched, monodisperse macromolecules with a rigid and shape-persistent architecture, making them ideal candidates for applications in drug delivery, gene therapy, and diagnostics.[1][2] This guide focuses on the strategic incorporation of benzoate functionalities, which can serve as versatile handles for post-synthetic modifications or as the final surface groups, influencing the solubility and biological interactions of the dendrimers. Both divergent and convergent synthetic strategies are discussed, with a primary focus on the robust Diels-Alder cycloaddition reaction for the iterative growth of the dendritic structure.

Introduction: The Significance of Polyphenylene Dendrimers

Polyphenylene dendrimers are distinguished from other dendrimer families, such as poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI), by their rigid backbone composed of a network of twisted benzene rings.[1] This inherent rigidity prevents the back-folding of branches, resulting in a shape-persistent, globular structure with a dense surface and internal cavities.[1] The ability to precisely control the size, shape, and surface functionality of PPDs makes them highly attractive for advanced biomedical applications.[3]

The use of benzoate precursors in the synthesis of PPDs offers several advantages. The benzoate group can be introduced into the dendrimer structure at the core, within the dendritic branches (scaffold), or on the periphery. This functional group can then be hydrolyzed to the corresponding carboxylic acid, providing a reactive site for the conjugation of drugs, targeting ligands, or imaging agents.[4] Alternatively, the benzoate ester itself can modify the physicochemical properties of the dendrimer, such as its solubility and interaction with biological membranes.

This guide will detail the synthetic methodologies to create these sophisticated macromolecules, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Foundational Chemistry: The Diels-Alder Approach

The cornerstone of modern PPD synthesis is the [4+2] Diels-Alder cycloaddition reaction.[5][6][7] This powerful and efficient reaction typically involves the cycloaddition of a substituted cyclopentadienone (the diene) with an alkyne-functionalized molecule (the dienophile).[8] The reaction proceeds with the extrusion of carbon monoxide, leading to the formation of a new, highly substituted benzene ring. This iterative process allows for the controlled, generation-by-generation growth of the dendrimer.

Two primary strategies are employed for dendrimer synthesis:

  • Divergent Synthesis: This method begins from a central multifunctional core and builds the dendrimer outwards, generation by generation.[9] While effective for producing large dendrimers, challenges can arise in achieving perfect monodispersity in higher generations due to the increasing number of reactions required at each step.

  • Convergent Synthesis: In this approach, the dendritic branches, or "dendrons," are synthesized first, starting from what will be the periphery and proceeding inwards.[9] In the final step, these pre-synthesized dendrons are attached to a central core. The convergent method generally offers better control over the final structure and simplifies purification, as the intermediates are smaller and more distinct from the starting materials.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows for both divergent and convergent synthesis of polyphenylene dendrimers.

Divergent_Synthesis cluster_0 Iterative Growth Cycle Core Multifunctional Core (e.g., with alkyne groups) G0 Generation 0 Dendrimer Core->G0 Diels-Alder Reaction Deprotection Deprotection G0->Deprotection G1 Generation 1 Dendrimer G2 Generation 2 Dendrimer G1->G2 ... BuildingBlock Benzoate-Functionalized Cyclopentadienone BuildingBlock->G0 BuildingBlock->G1 Deprotection->G1 Diels-Alder Reaction

Caption: Divergent synthesis workflow.

Convergent_Synthesis cluster_1 Dendron Synthesis Dendron_G0 Peripheral Unit (e.g., with benzoate) Dendron_G1 Generation 1 Dendron Dendron_G0->Dendron_G1 Reaction with alkyne-functionalized building block Dendron_G2 Generation 2 Dendron Dendron_G1->Dendron_G2 Iterative Growth FinalDendrimer Final Dendrimer Dendron_G2->FinalDendrimer Attachment to Core Core Multifunctional Core Core->FinalDendrimer

Caption: Convergent synthesis workflow.

Experimental Protocols

4.1. Synthesis of a Benzoate-Functionalized Cyclopentadienone Building Block

A key component for this synthesis is a cyclopentadienone bearing a benzoate group. This can be achieved through a Knoevenagel condensation reaction.

Protocol 4.1.1: Synthesis of 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone

  • Materials:

    • 1,3-Diphenylacetone

    • Methyl 4-formylbenzoate

    • Potassium hydroxide

    • Ethanol

    • Toluene

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-diphenylacetone (1 equivalent) and methyl 4-formylbenzoate (1.1 equivalents) in a 1:1 mixture of ethanol and toluene.

    • While stirring at room temperature, slowly add a solution of potassium hydroxide (2 equivalents) in ethanol.

    • A deep purple color should develop, indicating the formation of the cyclopentadienone.

    • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing ice-water and acidify with dilute hydrochloric acid until the solution is neutral.

    • The product will precipitate as a dark crystalline solid. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to obtain the pure 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. Divergent Synthesis of a First-Generation Polyphenylene Dendrimer

This protocol describes the synthesis of a first-generation (G1) dendrimer using a tetra-alkyne functionalized core.

Protocol 4.2.1: G1 Dendrimer Synthesis

  • Materials:

    • Tetra(4-ethynylphenyl)methane (core)

    • 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone (from Protocol 4.1.1)

    • Diphenyl ether (solvent)

    • Methanol (for precipitation)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve tetra(4-ethynylphenyl)methane (1 equivalent) in diphenyl ether at an elevated temperature (e.g., 180-200 °C).

    • In a separate flask, dissolve an excess of the benzoate-functionalized cyclopentadienone (e.g., 4.4 equivalents) in diphenyl ether.

    • Slowly add the cyclopentadienone solution to the core solution at the reaction temperature.

    • The deep purple color of the cyclopentadienone should fade as the reaction progresses.

    • Maintain the reaction at high temperature for 12-24 hours, monitoring the disappearance of the cyclopentadienone by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the dendrimer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

    • Collect the precipitated solid by filtration, wash with methanol, and dry under vacuum.

    • Purify the G1 dendrimer by column chromatography (e.g., silica gel with a suitable eluent system like hexane/dichloromethane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, GPC (Gel Permeation Chromatography), and MALDI-TOF mass spectrometry to confirm its structure and monodispersity.

4.3. Convergent Synthesis of a First-Generation Polyphenylene Dendron

This protocol outlines the synthesis of a G1 dendron with a benzoate terminal group and a reactive focal point for subsequent attachment to a core.

Protocol 4.3.1: G1 Dendron Synthesis

  • Materials:

    • 4-Ethynylbenzaldehyde (as a starting point for the dendron)

    • 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone (from Protocol 4.1.1)

    • Diphenyl ether

    • Methanol

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 4-ethynylbenzaldehyde (1 equivalent) and the benzoate-functionalized cyclopentadienone (1.1 equivalents) in diphenyl ether.

    • Heat the mixture to 180-200 °C and maintain for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and precipitate the product in methanol.

    • Collect the solid by filtration and purify by column chromatography. The resulting G1 dendron will have a terminal benzoate group and a focal aldehyde group, which can be further functionalized for attachment to a core molecule.

    • Characterize the dendron by appropriate analytical techniques.

Characterization of Polyphenylene Dendrimers

Thorough characterization is essential to confirm the successful synthesis, purity, and monodispersity of the dendrimers.[9]

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed structural information, confirming the presence of expected functional groups and the overall architecture.
Mass Spectrometry (MALDI-TOF) Determines the molecular weight and confirms the monodispersity of the dendrimer population.
Gel Permeation Chromatography (GPC) Assesses the molecular weight distribution (polydispersity index, PDI). For dendrimers, the PDI should be very close to 1.0.
UV-Vis and Fluorescence Spectroscopy Can be used to monitor the reaction progress and to study the photophysical properties of the dendrimers, especially if chromophores are incorporated.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., ester carbonyl).

Applications in Drug Development

The benzoate-functionalized polyphenylene dendrimers synthesized through these methods have significant potential in the field of drug development. The ester groups on the surface can be hydrolyzed to carboxylic acids, which can then be used to covalently attach therapeutic agents through amide or ester linkages.[4] The rigid structure of the PPDs can encapsulate drug molecules within their internal voids, potentially improving drug solubility and stability.[3] Furthermore, the well-defined, multivalent surface allows for the attachment of targeting moieties to direct the dendrimer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The solvents used, such as diphenyl ether and toluene, are flammable and have associated health risks; consult their Safety Data Sheets (SDS) before use. High-temperature reactions require careful monitoring and appropriate heating apparatus.

Conclusion

This application note has provided a detailed framework for the synthesis of polyphenylene dendrimers from benzoate precursors. By following the outlined protocols for the synthesis of functionalized building blocks and their subsequent use in either divergent or convergent strategies, researchers can create well-defined, monodisperse macromolecules with tailored surface functionalities. The versatility of the benzoate group as a synthetic handle opens up a wide range of possibilities for the development of advanced nanomaterials for drug delivery and other biomedical applications.

References

  • Hammer, B. A., & Müllen, K. (2016). Shape-Persistent Polyphenylene Dendrimers: From Nanographene Precursors to Functional Nanoparticles. Chemical Reviews, 116(4), 2103–2140. [Link]

  • Mihov, G., Grebel-Koehler, D., Lübbert, A., Vandermeulen, G. W. M., Herrmann, A., Klok, H.-A., & Müllen, K. (2005). Polyphenylene Dendrimers as Scaffolds for Shape-Persistent Multiple Peptide Conjugates. Bioconjugate Chemistry, 16(2), 283–293. [Link]

  • Morgenroth, F., Reuther, E., & Müllen, K. (1997). Polyphenylene Dendrimers: From Three-Dimensional to Two-Dimensional Structures. Angewandte Chemie International Edition in English, 36(6), 631–634. [Link]

  • Zinovyeva, V. A., Shifrina, Z. B., & Rusanov, A. L. (2018). New pyridylphenylene cyclopentadienon as a building block for dendrimer synthesis. Mendeleev Communications, 28(4), 415-417. [Link]

  • Kannan, R. M., Nance, E., Racz, A., & Tomalia, D. A. (2014). Emerging concepts in the design of nanomedicines. Journal of Internal Medicine, 276(6), 584-607. [Link]

  • Augustus, E. N., Allen, E. T., Nimibofa, A., & Wankasi, D. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]

  • Hammer, B. A. G., & Müllen, K. (2018). Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers. Journal of Nanoparticle Research, 20(9), 262. [Link]

  • Krys, P., & Kloxin, C. J. (2015). The Diels–Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 97, 438-453. [Link]

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Gheneim, R., Perez-Berumen, C., & Gandini, A. (2002). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 35(19), 7246–7253. [Link]

  • Oriol, L., & Serrano, J. L. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Progress in Polymer Science, 117, 101398. [Link]

  • van der Made, A. W., & van Leeuwen, P. W. N. M. (1992). Synthesis of Periphery-Functionalized Dendritic Molecules Using Polylithiated Dendrimers as Starting Material. Journal of the Chemical Society, Chemical Communications, (19), 1400-1401. [Link]

  • Schlaad, H. (2014). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 14(10), 1339-1351. [Link]

  • Antoni, P., Nyström, D., Hawker, C. J., Hult, A., & Malkoch, M. (2010). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. Progress in Polymer Science, 35(4), 454-487. [Link]

  • Bondareva, J. (2020). SULFONIMIDE-BASED DENDRIMERS: SYNTHESIS AND APPLICATION FOR SURFACE FUNCTIONALIZATION [Doctoral Thesis, Skolkovo Institute of Science and Technology]. Skoltech Repository. [Link]

  • Rege, A., & Kulkarni, A. (2015). Multiply Functionalized Dendrimers: Protecting-Group-Free Synthesis through Sequential Thiol-Epoxy ‘Click’ Chemistry. Organic Letters, 17(10), 2454–2457. [Link]

  • Aschwanden, P. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Jain, K., & Vinu, A. (2014). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 30(3), 955-971. [Link]

  • Wu, D., & Liu, Y. (2008). Synthesis of new poly(propylenimine) dendrimers DAB-dendr-[NH(O)COCH2CH2OC(O)C5H4Rh(NBD)]n {n = 4, 8, 16, 32, 64} functionalized with alkoxycarbonylcyclopentadienyl complexes of rhodium(i). Dalton Transactions, (33), 4444-4451. [Link]

  • Zhang, Y., & He, J. (2021). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 26(10), 2953. [Link]

  • Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2002). Dendrimers and other dendritic polymers. John Wiley & Sons. [Link]

  • Liu, H. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797-810. [Link]

  • Zhang, C., & Zhou, Y. (2023). Synthesis of Giant Dendritic Polyphenylenes with 366 and 546 Carbon Atoms and Their High‐vacuum Electrospray Deposition. Angewandte Chemie International Edition, 62(12), e202216954. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Topic: Purification & Isolation Protocols Product Code: (Hypothetical) TB-BDB-004 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Purifying This compound presents a unique duality of challenges: the molecule contains sensitive functionalities (an acid-labile tert-butyl ester) alongside robust polar groups (two phenolic hydroxyls).[1] Common purification errors often lead to ester hydrolysis (loss of the tert-butyl group) or "streaking" during chromatography due to the phenolic protons interacting with silica.

This guide synthesizes field-proven strategies to isolate high-purity material, focusing on solubility differentiation and pKa-based extraction logic.

Part 1: Diagnostic Troubleshooting (Symptom-Based)

Use this matrix to identify the root cause of your purification failure before attempting a new protocol.

Symptom Probable Cause Technical Intervention
Product "streaks" or "tails" on TLC/Column Phenolic hydroxyls are hydrogen-bonding with the silanols on the silica gel.[1]Add Acid Modifier: Use 1% Acetic Acid in your eluent to protonate the phenols and sharpen the band.
Loss of product during aqueous workup The product behaves as a weak acid (Phenol pKa ~10) and was extracted into the basic aqueous layer.pH Control: Avoid strong bases (NaOH/KOH). Use saturated NaHCO₃ or brine. Keep aqueous pH < 9.
Product turns pink/brown upon drying Oxidation of the electron-rich resorcinol core to quinoid species.[1]Deoxygenation: Dry under vacuum with N₂ backfill.[1] Add a pinch of sodium metabisulfite during the final wash.
NMR shows loss of t-butyl group (singlet at 1.5 ppm) Acid-catalyzed hydrolysis occurred during silica chromatography or workup.[1]Buffer Silica: Pre-treat silica with 1% Et₃N/Hexanes or switch to neutral alumina.[1] Avoid HCl in workup.[2]
Persistent starting material (3,5-dihydroxybenzoic acid) Incomplete esterification or bromination.[1]pKa Exploitation: Wash organic layer with 5% NaHCO₃.[1] The acid (pKa ~4) dissolves; the phenolic ester (pKa ~8-10) stays organic.

Part 2: Strategic Purification Workflows

Workflow A: The "pKa-Gate" Extraction (Removing Starting Acids)

Best for: Removing unreacted 3,5-dihydroxybenzoic acid or 4-bromo-3,5-dihydroxybenzoic acid.[1]

The Logic: The separation relies on the acidity difference between the carboxylic acid impurity (pKa ~4.5) and the phenolic product (pKa ~8-10).[1] A weak base like Sodium Bicarbonate (NaHCO₃, pH ~8.5) will deprotonate the carboxylic acid, driving it into the water layer, but is too weak to fully deprotonate the hindered phenols of the ester product, keeping it in the organic layer.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (avoid DCM if emulsions form).[1]

  • Wash the organic phase 3x with Saturated Aqueous NaHCO₃ .[1]

    • Observation: CO₂ gas evolution indicates removal of acidic impurities.

  • Critical Step: Check the pH of the aqueous output.[1] It should be basic (pH 8-9).[1]

  • Wash the organic phase 1x with Brine to remove trapped water.[1]

  • Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at <40°C.

Warning: Do NOT use NaOH or Na₂CO₃.[1] The higher pH (>11) will deprotonate the phenols, washing your product away, and may hydrolyze the ester.

Workflow B: Anti-Solvent Recrystallization

Best for: Final polishing and removing bromination regioisomers.[1]

The Logic: Brominated phenols often pack efficiently in crystal lattices due to halogen bonding.[1] A solvent system that solubilizes the lipophilic tert-butyl group but forces the polar core to stack is ideal.

Recommended Solvent System: Toluene / Heptane or Chloroform / Hexane .[1]

Protocol:

  • Dissolve the crude solid in the minimum amount of hot Toluene (approx. 60-70°C).[1]

    • Note: If the solution is dark (oxidized), add activated charcoal, stir for 5 mins, and hot-filter through Celite.

  • Remove from heat.[1] While still warm, add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add a single drop of Toluene to clear the solution.

  • Allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Cool to 0°C in an ice bath for 1 hour.

  • Filter the white needles/prisms and wash with cold Heptane.[1]

Workflow C: Flash Chromatography with Acidic Modifiers

Best for: Separating complex reaction mixtures.[1]

The Logic: Standard silica gel is slightly acidic (pH 5-6).[1] Phenols interact strongly with surface silanols, causing peak broadening. Adding a weak organic acid to the mobile phase suppresses the ionization of the silanols and keeps the phenol protonated, resulting in tight, Gaussian peaks.

Mobile Phase:

  • Solvent A: Hexanes + 0.5% Acetic Acid[1]

  • Solvent B: Ethyl Acetate + 0.5% Acetic Acid[1]

Gradient:

  • 0-10% B (5 CV) - Elutes non-polar impurities (over-brominated byproducts).[1]

  • 10-40% B (10 CV) - Elutes This compound .

  • Flush with 100% B to remove polar tars.

Part 3: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Impurity Profile (TLC/LCMS) Start->CheckTLC AcidImpurity Impurity: Unreacted Acid (Starting Material) CheckTLC->AcidImpurity High Polarity Spot ColorImpurity Impurity: Oxidized Phenols (Yellow/Brown Color) CheckTLC->ColorImpurity Visual Inspection IsomerImpurity Impurity: Regioisomers (2-bromo vs 4-bromo) CheckTLC->IsomerImpurity Close Rf Spots MethodA Workflow A: NaHCO3 Wash (pKa Separation) AcidImpurity->MethodA Charcoal Activated Charcoal Treatment ColorImpurity->Charcoal MethodB Workflow B: Recrystallization (Toluene/Heptane) IsomerImpurity->MethodB MethodA->CheckTLC If purity < 95% MethodC Workflow C: Flash Column (+1% AcOH) MethodA->MethodC Stubborn Impurities MethodB->CheckTLC If purity < 95% MethodB->MethodC Stubborn Impurities Charcoal->MethodB

Caption: Decision tree for selecting purification methods based on specific impurity types found in this compound synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) instead of Acetic Acid for the column? A: Absolutely not. TFA is a strong acid (pKa ~0) and will cleave the tert-butyl ester, converting your product back to the carboxylic acid [1]. Acetic acid (pKa ~4.7) is mild enough to improve peak shape without degrading the protective group.

Q2: My product is an oil after the column, but it should be a solid. What happened? A: This is likely due to trapped solvent (EtOAc/Hexanes) in the crystal lattice or the presence of "grease" impurities.

  • Fix: Dissolve the oil in a small amount of DCM and evaporate again. If it persists, triturate (grind under solvent) with cold Pentane or Hexane. The mechanical agitation usually induces crystallization.

Q3: Why is the yield lower than expected after recrystallization? A: The solubility of tert-butyl benzoates in organic solvents can be surprisingly high due to the lipophilic t-butyl group.[1] You may have used too much solvent.

  • Fix: Collect the mother liquor (filtrate), concentrate it down to half volume, and repeat the cooling process to harvest a second crop of crystals [2].

Q4: Can I use silica gel to remove the unreacted bromine? A: Silica is not effective for removing elemental bromine.[1] If your crude mixture smells of bromine, wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) before any other purification steps. This reduces Br₂ to water-soluble bromide ions [3].

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Esters: Cleavage of t-Butyl Esters).

  • Organic Syntheses. (2004).[1] Recrystallization Techniques for tert-butyl esters. Org. Synth. Coll. Vol. 10. (Demonstrates solubility patterns of t-butyl derivatives). [1]

  • Thermo Fisher Scientific. (2024). Reaction Workup Tricks: Quenching Halogens. (Standard protocol for removing bromine).[1]

  • BenchChem. (2025).[1][3] Purification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (Analogous phenolic purification strategies).

Sources

Technical Support Center: Regioselective Functionalization of 3,5-Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals facing the common yet significant challenge of controlling regioselectivity during the functionalization of 3,5-hydroxyl groups (or 1,3-diols). Differentiating between two hydroxyl groups with similar reactivity is a persistent challenge in the synthesis of complex molecules like natural products and pharmaceuticals.[1][2]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, enhance your reaction outcomes, and save valuable research time.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering explanations grounded in mechanistic principles and actionable solutions.

Question: My acylation reaction on an unsymmetrical 1,3-diol is producing a nearly 1:1 mixture of the 3- and 5-mono-acylated products. How can I improve the selectivity?

Answer:

Achieving high regioselectivity between two similar secondary hydroxyl groups requires a strategy that can differentiate them based on subtle steric or electronic differences. A 1:1 mixture suggests that under your current conditions, the intrinsic reactivity of the two hydroxyls is nearly identical. Here are several proven strategies to enhance selectivity:

1. Leverage Steric Hindrance:

  • Causality: The most straightforward approach is to use a sterically bulky acylating agent or catalyst. A larger reagent will preferentially react at the less sterically encumbered hydroxyl group.

  • Actionable Advice:

    • Switch from a small acylating agent like acetic anhydride to a bulkier one, such as pivaloyl chloride or adamantoyl chloride.

    • Employ a bulky nucleophilic catalyst, like a sterically hindered derivative of 4-(dimethylamino)pyridine (DMAP).

2. Implement Catalyst-Controlled Functionalization:

  • Causality: Certain catalysts can reversibly coordinate with the diol in a specific geometry, activating one hydroxyl group over the other. This is a powerful method to override intrinsic reactivity.[3][4]

  • Actionable Advice:

    • Organoboron Catalysis: Diarylborinic acid catalysts are highly effective at selectively activating the equatorial hydroxyl group in cis-1,2- and 1,3-diols.[4][5][6] The catalyst forms a tetracoordinate borinate complex with the diol, positioning the electrophile for a directed attack.[3][5]

    • Hydrogen-Bonding Catalysis: Anions like acetate can form dual hydrogen-bond complexes with a diol, activating one hydroxyl for subsequent monoacylation by an anhydride under mild conditions.[7][8][9] This method is environmentally friendlier than many metal-based systems.[7][8] The regioselectivity arises from the specific interactions between the substrate and the coordinating acetate catalyst.[9]

3. Utilize Temporary Protecting Groups:

  • Causality: The most reliable, albeit longer, route is to protect both hydroxyls as a cyclic acetal, which can then be regioselectively opened. This strategy introduces a significant steric and electronic difference between the two positions.

  • Actionable Advice:

    • Form a benzylidene acetal. Reductive cleavage of the acetal ring using a reagent like diisobutylaluminium hydride (DIBAL-H) or borane-trimethylamine complex can selectively open the ring to reveal one free hydroxyl and one protected as a benzyl ether, with the regioselectivity depending on the reagent and substrate.

    • Alternatively, acylative cleavage of cyclic formals can provide excellent regioselectivity, typically yielding an acetate at the less hindered center.[1][10]

Below is a decision-making workflow to help select a strategy.

G cluster_0 start Start: Poor Regioselectivity in 1,3-Diol Acylation q_steric Is there a significant steric difference between the two OH groups? q_byproduct Is di-acylation a significant byproduct? s_steric Strategy 1: Enhance Steric Control - Use bulky acylating agent (e.g., PivCl) - Use bulky base/catalyst s_catalyst Strategy 2: Use Catalyst Control - Diarylborinic acids for equatorial OH - H-bond catalysis (e.g., TBAOAc) s_protect Strategy 3: Protecting Group Route - Form cyclic acetal (e.g., benzylidene) - Perform regioselective ring-opening s_conditions Optimization: Adjust Conditions - Lower temperature - Use < 1.05 eq. acylating agent - Slow addition of reagent end_goal Goal: High Mono-Acylation Regioselectivity

Question: I am attempting a mono-silylation of a 1,3-diol, but I'm getting a complex mixture of products including di-silylated and unreacted starting material. What's going wrong?

Answer:

Silylation regioselectivity is governed by a sensitive interplay of steric hindrance, reaction conditions, and the nature of the silylating agent. A complex product mixture points to issues with reaction control.

1. Re-evaluate Your Silylating Agent and Conditions:

  • Causality: The reactivity of silylating agents varies dramatically. Highly reactive agents like TMSCl or TESOTf can be difficult to control and may lead to over-silylation.[11] Using a bulkier silyl group or a less reactive silylating agent provides a larger window for selective reaction at the more accessible hydroxyl.

  • Actionable Advice:

    • Increase Steric Bulk: Switch from TMS or TES to a bulkier group like TBDPS (tert-butyldiphenylsilyl) or TIPS (triisopropylsilyl). The increased steric demand will significantly favor reaction at the less hindered hydroxyl.

    • Form a Cyclic Silyl Ether: For differentiating the two hydroxyls of a 1,3-diol, forming a di-tert-butylsilylene ether is an excellent strategy. This protecting group bridges both hydroxyls and can be cleaved to reveal the monoprotected diol.[12]

2. Optimize Reaction Conditions:

  • Causality: Low temperatures slow down the rate of reaction, often amplifying the energetic difference between the transition states for reaction at the two different hydroxyls. The choice of base is also critical.

  • Actionable Advice:

    • Temperature: Run the reaction at 0 °C, -40 °C, or even -78 °C.

    • Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of imidazole or triethylamine to minimize side reactions.

    • Slow Addition: Add the silylating agent dropwise via syringe pump over an extended period to maintain a low instantaneous concentration, which suppresses di-silylation.

3. Consider Directed Silylation:

  • Causality: In specific contexts, transition metal catalysts can direct silylation to a C-H bond that is gamma (γ) to an existing hydroxyl group, which, after oxidation, generates a 1,3-diol. This is a powerful, non-traditional method for synthesis.

  • Actionable Advice:

    • Iridium-catalyzed intramolecular silylation of a secondary alkyl C-H bond can be used to form an oxasilolane, which is then oxidized to the 1,3-diol.[13][14][15] This hydroxyl-directed approach offers high regioselectivity for a target C-H bond.[14]

Question: How can I selectively functionalize the more sterically hindered hydroxyl group in a 1,3-diol?

Answer:

Selectively targeting the more hindered position requires a strategy that inverts the typical reactivity pattern. This is a significant challenge but can be achieved through several advanced methods.

1. Protection-Based Strategy (Most Common):

  • Causality: This strategy involves protecting the less hindered hydroxyl first, leaving the more hindered one available for reaction. The key is choosing an orthogonal protecting group that can be selectively removed later.

  • Actionable Advice:

    • Step 1: Selectively protect the less hindered hydroxyl using a bulky silylating agent (e.g., TBDPSCl) under carefully controlled conditions (low temp, hindered base).

    • Step 2: Functionalize the remaining, more hindered hydroxyl group as desired.

    • Step 3: Remove the silyl protecting group with a fluoride source (e.g., TBAF).

2. Directed Ring-Opening of a Cyclic Acetal:

  • Causality: As mentioned previously, forming a cyclic acetal and then using a specific reagent to open it can expose the more hindered hydroxyl.

  • Actionable Advice:

    • Treat a benzylidene acetal with a reagent like N-bromosuccinimide (NBS). This can lead to the formation of a bromo-benzoate ester, often with high regioselectivity for reaction at the position that was originally more accessible, leaving the more hindered hydroxyl protected. Subsequent manipulation can then free the desired hydroxyl.

    • The acylative cleavage of unsymmetrically substituted cyclic formals can produce a product with an acetal moiety at the more hindered center.[1]

3. Enzymatic Catalysis:

  • Causality: Enzymes possess intricate three-dimensional active sites that can bind a substrate in a highly specific orientation, enabling reactions at sites that are chemically disfavored.[16][17]

  • Actionable Advice:

    • Screen a panel of lipases or proteases. Lipases, for instance, are known to catalyze regioselective acylation of secondary hydroxyl groups in sugars and polyols, sometimes favoring the more hindered position depending on the substrate's fit within the enzyme's active site.[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between protecting a 1,2-diol versus a 1,3-diol with an acetal?

The key difference lies in the size of the cyclic acetal formed. 1,2-diols form five-membered rings (dioxolanes), while 1,3-diols form six-membered rings (dioxanes). This has implications for the choice of carbonyl compound used for protection. Benzaldehyde is often preferred for 1,3-diols because the resulting six-membered ring can adopt a stable chair conformation with the bulky phenyl group in an equatorial position.[18][19] Acetone is commonly used for 1,2-diols, but for 1,3-diols, the resulting acetonide would force one of the methyl groups into a less favorable axial position in the chair conformation.[18][19]

Q2: Are organotin-based methods for regioselective functionalization still relevant?

Organotin-based methods, particularly those using dibutyltin oxide (Bu₂SnO), were historically very important for the regioselective acylation and alkylation of diols. The process involves forming a stannylene acetal, which activates one of the hydroxyl groups. While effective, the toxicity and difficulty in removing tin residues have led to a decline in their use, especially in pharmaceutical development.[8][20] Modern methods using organoboron, hydrogen-bonding, or enzymatic catalysis are generally preferred as they are more environmentally friendly.[5][7][8] However, catalytic amounts of Bu₂SnO (as low as 0.1 mol%) can still be highly effective for reactions like mono-tosylation and may be considered when other methods fail.[20][21][22]

Q3: Can computational chemistry help predict regioselectivity?

Yes, absolutely. Quantum chemical studies and DFT (Density Functional Theory) calculations are increasingly used to understand the mechanisms of regioselective reactions. For example, calculations have been used to support the mechanism of acetate-catalyzed acylation by showing the stability of the dual hydrogen-bonded complex between the acetate and the diol.[7][8][9] Computational models can also help explain the electronic and steric factors that govern regioselectivity in borinic acid-catalyzed reactions.[5] These tools can be invaluable for rational catalyst design and for predicting the likely outcome of a reaction on a new substrate.

Data Summary and Comparison

Table 1: Comparison of Common Protecting Group Strategies for 1,3-Diols

Protecting GroupReagents & CatalystTypical ConditionsCleavage ConditionsSelectivity Notes
Benzylidene Acetal Benzaldehyde dimethyl acetal, Cu(OTf)₂ (cat.)[12]Acetonitrile, RT, 1hAcidic hydrolysis (e.g., AcOH/H₂O); Hydrogenolysis (e.g., H₂, Pd/C)Forms a stable 6-membered ring. Can be regioselectively opened.[23]
Isopropylidene Acetal (Acetonide) 2,2-Dimethoxypropane, p-TsOH (cat.)[12]Acetone, RT, 5-10hMild acid (e.g., aq. HCl, p-TsOH)Generally less favorable for 1,3-diols than 1,2-diols due to steric strain.[18][19]
Di-tert-butylsilylene Ether t-Bu₂Si(OTf)₂, 2,6-lutidine[12]CH₂Cl₂, 0 °C, 1hFluoride source (e.g., HF-Pyridine, TBAF)Forms a robust 8-membered ring. Excellent for temporary protection of both hydroxyls.

Key Experimental Protocols

Protocol 1: Regioselective Mono-acetylation using Acetate Catalysis

This protocol is adapted from the method described by Ren et al., which leverages hydrogen-bond activation.[8][9]

  • Preparation: To a solution of the 1,3-diol (1.0 mmol, 1.0 equiv) in dry acetonitrile (5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add tetrabutylammonium acetate (TBAOAc) (90 mg, 0.3 mmol, 0.3 equiv).

  • Reaction: Stir the mixture at 40 °C. Add acetic anhydride (0.104 mL, 1.1 mmol, 1.1 equiv) dropwise.

  • Monitoring: Allow the reaction to stir at 40 °C for 8–24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the mono-acetylated product.

Protocol 2: Formation of a Benzylidene Acetal Protective Group

This protocol uses a mild, copper-catalyzed method.[12]

  • Preparation: To a solution of the 1,3-diol (1.0 mmol, 1.0 equiv) in dry acetonitrile (10 mL), add benzaldehyde dimethyl acetal (0.18 mL, 1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (18 mg, 0.05 mmol, 0.05 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor completion by TLC.

  • Quenching: Quench the reaction by adding triethylamine (0.1 mL).

  • Work-up and Purification: Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired benzylidene acetal.

Visualizing the Benzylidene Acetal Protection Workflow

G

References

  • Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry. Available at: [Link]

  • Li, B., Driess, M., & Hartwig, J. F. (2014). Iridium-Catalyzed Regioselective Silylation of Secondary Alkyl C−H Bonds for the Synthesis of 1,3-Diols. Journal of the American Chemical Society. Available at: [Link]

  • Ren, B., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. Available at: [Link]

  • Bailey, W. F., et al. (1993). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry. Available at: [Link]

  • Li, B., Driess, M., & Hartwig, J. F. (2014). Iridium-Catalyzed Regioselective Silylation of Secondary Alkyl C–H Bonds for the Synthesis of 1,3-Diols. Journal of the American Chemical Society. Available at: [Link]

  • Li, B., Driess, M., & Hartwig, J. F. (2014). Iridium-Catalyzed Regioselective Silylation of Secondary Alkyl C–H Bonds for the Synthesis of 1,3-Diols. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, X., et al. (2025). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters. Available at: [Link]

  • Lee, D., & Taylor, M. S. (2011). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US8143432B2 - Process for regioselective mono-tosylation of diols. Google Patents.
  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

  • Fujioka, H., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters. Available at: [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link]

  • Bailey, W. F., Zarcone, L. M. J., & Rivera, A. D. (1993). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2008058902A2 - Process for regioselective mono-tosylation of diols. Google Patents.
  • Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (n.d.). EP2084129B1 - Process for regioselective mono-tosylation of diols. Google Patents.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • AZoM. (2023). Determining Hydroxyl Number (OH#) in Polyols. AZoM. Available at: [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. University of Wisconsin Chemistry Department.
  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications. Available at: [Link]

  • JASCO. (2025). Determining Hydroxyl Value for Polyols Compliant with JIS K 1557-6. JASCO Global. Available at: [Link]

  • ResearchGate. (2025). Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. PubMed Central. Available at: [Link]

  • Nature. (n.d.). Regioselective umpolung para-C–H functionalization of arylhydroxylamines. Nature. Available at: [Link]

  • Google Patents. (n.d.). US8293942B2 - Reagents and method for measuring hydroxyl number in polyols. Google Patents.
  • Process Insights. (2023). Hydroxyl Number in Polyols. Process Insights. Available at: [Link]

  • ASTM International. (2023). D4274-21 - Standard Test Methods for Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. ASTM International. Available at: [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. PubMed. Available at: [Link]

  • TSpace. (2011). Regioselective Functionalization of Polyols via Organoboron Catalysis. University of Toronto Libraries. Available at: [Link]

  • ACS Publications. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. JACS Au. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2024). Enzymatic Synthesis of Hydroxy-Functionalized Glycerol-Based Polyesters: A Study of Functionalization, Regioselectivity Control, and Catalyst Reuse. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective acylation, alkylation, silylation and glycosylation of monosaccharides. ResearchGate. Available at: [Link]

  • Annual Reviews. (n.d.).
  • Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. Available at: [Link]

  • MDPI. (2025). Selective Deoxygenation of Biomass Polyols into Diols. Molecules. Available at: [Link]

  • MDPI. (2015). Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. Polymers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. PubMed Central. Available at: [Link]

  • Reddit. (2025). How to find regioselectivity. r/OrganicChemistry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Regioselectivity Archives. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4 Regioselective protection of hydroxyl groups in monosaccharides. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry of Brominated vs. Non-Brominated Dihydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Dihydroxybenzoate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the mass spectral behavior of brominated dihydroxybenzoate esters, specifically comparing them to their non-brominated analogs. These compounds serve as critical model systems in drug metabolite identification and environmental analysis of brominated flame retardant degradation.

The presence of bromine introduces two distinct analytical variables: a diagnostic isotopic signature (


 and 

) and an electronic effect that alters standard benzoate fragmentation pathways (e.g., the "ortho effect"). This guide dissects these mechanisms to enable precise structural elucidation.[1]

Technical Deep Dive: Comparative Fragmentation Analysis

The Isotopic Fingerprint

The most immediate differentiator is the isotopic cluster. Unlike the singular molecular ion (


) of non-halogenated esters, brominated analogs exhibit a specific intensity ratio due to the natural abundance of bromine isotopes (

: 50.7%,

: 49.3%).
  • Mono-brominated: 1:1 doublet at

    
     and 
    
    
    
    .
  • Di-brominated: 1:2:1 triplet at

    
    , 
    
    
    
    , and
    
    
    .
  • Non-brominated: Single dominant peak at

    
     (with minor 
    
    
    
    satellite).
Mechanism: The "Ortho Effect" vs. Halogen Loss

In 2-hydroxybenzoates (salicylates), the dominant fragmentation under Electron Ionization (EI) is the Ortho Effect . The hydroxyl group at the ortho position transfers a proton to the ester alkoxy oxygen, facilitating the elimination of an alcohol molecule (M - 32 Da for methyl esters).

Impact of Bromination:

  • Steric Influence: Bulky bromine atoms at the C3 position can sterically compress the ortho-hydroxyl group, potentially enhancing the rate of proton transfer to the ester.

  • Electronic Influence: The electron-withdrawing nature of bromine destabilizes the ring, making the C-Br bond susceptible to cleavage. However, in ester derivatives,

    
    -cleavage (loss of alkoxy) and the ortho effect often compete with or precede bromine radical loss.
    
Comparative Fragmentation Matrix

The following table contrasts the fragmentation of Methyl 2,4-dihydroxybenzoate (Standard) against Methyl 3,5-dibromo-2,4-dihydroxybenzoate (Brominated Target).

FeatureNon-Brominated (Methyl 2,4-dihydroxybenzoate)Brominated (Methyl 3,5-dibromo-2,4-dihydroxybenzoate)Analytical Significance
Molecular Weight 168.15 g/mol ~326 g/mol (avg)Mass Shift: +158 Da (addition of two Br, loss of two H).
Molecular Ion (

)
m/z 168 (Base Peak often)m/z 324, 326, 328 (1:2:1 ratio)The triplet pattern confirms dibromination immediately.

-Cleavage
m/z 137 (

, Loss of

)
m/z 293, 295, 297 (

)
Formation of the resonance-stabilized acylium ion.
Ortho Effect m/z 136 (

, Loss of

)
m/z 292, 294, 296 (

)
Diagnostic for ortho-OH substitution. Forms a ketene-like radical cation.
Decarbonylation m/z 109 (

, Loss of

)
m/z 265, 267, 269 (

)
Secondary fragmentation of the acylium ion.
Halogen Loss N/Am/z 245, 247 (

, Loss of

)
Radical loss of Br is observed but usually less intense than oxygen-based cleavages.

Visualizing the Mechanism

The following diagram illustrates the competing fragmentation pathways for a brominated ortho-hydroxybenzoate.

FragmentationPathway M_Ion Molecular Ion (M+) [Ph(OH)2(Br)2-COOCH3]+. m/z 324/326/328 Acylium Acylium Ion [Ph(OH)2(Br)2-C=O]+ m/z 293/295/297 M_Ion->Acylium Alpha-Cleavage (Loss of .OCH3) Methoxy Methoxy Radical .OCH3 (Neutral) M_Ion->Methoxy Ketene Distonic Ion (Ortho Effect) [Ph(O)(OH)(Br)2=C=O]+. m/z 292/294/296 M_Ion->Ketene Ortho-Effect (1,5-H Transfer) Methanol Methanol CH3OH (Neutral) M_Ion->Methanol PhenylCation Phenyl Cation [Ph(OH)2(Br)2]+ m/z 265/267/269 Acylium->PhenylCation -CO CO CO (Neutral) Acylium->CO

Caption: Figure 1. Competing fragmentation pathways for Methyl 3,5-dibromo-2,4-dihydroxybenzoate. The Ortho Effect (green) is diagnostic for the 2-OH position.

Experimental Protocol: Self-Validating GC-MS Workflow

To replicate these results and ensure data integrity, follow this standardized protocol. This workflow includes "self-validating" steps to confirm system performance.

Sample Preparation (Derivatization)

While methyl esters are volatile, free hydroxyl groups can cause peak tailing. Silylation is recommended for superior peak shape, though the underivatized methyl ester is analyzed here for direct comparison.

  • Dissolution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate.

  • Optional Derivatization (Validation Step): To confirm hydroxyl positions, react 50 µL of sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

    • Validation Logic: If the mass spectrum shifts by +72 Da per OH group (replacement of H with TMS), the number of hydroxyls is confirmed.

  • Internal Standard: Add Methyl Benzoate-d3 (10 µg/mL) to monitor retention time shifts and injection precision.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.[2][3]

  • Scan Range: m/z 50–500.

Data Interpretation Decision Tree

DecisionTree Start Analyze Mass Spectrum CheckIso Check Molecular Ion (M+) Isotope Pattern? Start->CheckIso Iso_Single Single Peak (M) Non-Halogenated CheckIso->Iso_Single Iso_Double 1:1 Doublet (M, M+2) Mono-Brominated CheckIso->Iso_Double Iso_Triplet 1:2:1 Triplet (M, M+2, M+4) Di-Brominated CheckIso->Iso_Triplet CheckOrtho Check for Loss of 32 Da (M - CH3OH) Iso_Triplet->CheckOrtho Analyze Fragments Result_Ortho Confirmed: Ortho-Hydroxy Ester (e.g., 2-OH or 6-OH) CheckOrtho->Result_Ortho Peak Present Result_MetaPara Likely Meta/Para Isomer (Loss of 31 Da dominates) CheckOrtho->Result_MetaPara Peak Absent

Caption: Figure 2. Decision tree for identifying brominated hydroxybenzoates based on isotopic patterns and ortho-effect fragmentation.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl 2-hydroxybenzoate Mass Spectrum. National Institute of Standards and Technology.[4][5] Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94.[5] Retrieved from [Link]

Sources

Comparative Stability Analysis of Benzoate Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex multi-step synthesis—particularly in carbohydrate and natural product chemistry—benzoate esters serve a dual purpose: they protect hydroxyl groups and often direct stereochemical outcomes via Neighboring Group Participation (NGP). However, a "one-size-fits-all" approach to benzoylation often leads to chemoselectivity issues during deprotection.

This guide provides a technical comparison of standard Benzoyl (Bz) against its substituted counterparts: p-Nitrobenzoyl (PNB) , p-Methoxybenzoyl (PMBz) , and the sterically hindered 2,4,6-Trimethylbenzoyl (Mesitoate) . By understanding the electronic and steric modulation of the carbonyl center, researchers can design orthogonal protection strategies that survive specific reaction windows while allowing controlled removal.

Mechanistic Foundation: Tuning Stability

The stability of a benzoate ester is dictated by the electrophilicity of its carbonyl carbon. This is tunable via the electronic effects of para-substituents (Hammett correlation) or steric shielding.

Electronic Modulation (Hammett Effects)[1]
  • Electron-Withdrawing Groups (EWG): Substituents like

    
     (PNB) withdraw electron density from the carbonyl via induction and resonance. This lowers the energy of the LUMO, making the carbonyl highly susceptible to nucleophilic attack (e.g., saponification).
    
  • Electron-Donating Groups (EDG): Substituents like

    
     (PMBz) donate electron density, stabilizing the carbonyl and significantly retarding hydrolysis.
    
Steric Modulation
  • Mesitoate: The presence of methyl groups at both ortho positions creates a "steric wall." This forces the carbonyl group out of planarity with the aromatic ring (deconjugation) and physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), rendering the group hyper-stable to base.

Visualization: Electronic & Steric Hierarchy

The following diagram illustrates the stability hierarchy and the mechanistic drivers behind it.

BenzoateStability PNB p-Nitrobenzoyl (PNB) Most Labile to Base EWG EWG (-NO2) stabilizes tetrahedral intermediate PNB->EWG Bz Benzoyl (Bz) Standard Reference Bz->PNB Add EWG PMBz p-Methoxybenzoyl (PMBz) Increased Stability Bz->PMBz Add EDG Mes Mesitoate (Mes) Hyper-Stable (Steric) Bz->Mes Add Steric Bulk EDG EDG (-OMe) deactivates carbonyl carbon PMBz->EDG Steric Ortho-methyls block nucleophilic attack Mes->Steric

Figure 1: Stability hierarchy of benzoate esters. Red indicates high lability (easy removal), while Blue indicates high resistance to hydrolysis.

Comparative Performance Analysis

The following data aggregates relative rates of saponification (alkaline hydrolysis) and stability under oxidative/reductive conditions.

Table 1: Relative Stability Profile
Protecting GroupStructureRelative Hydrolysis Rate (

)*
Acid StabilityBase StabilityKey Deprotection Method
p-Nitrobenzoyl (PNB)

~120HighLowZemplén (NaOMe), Zn/AcOH (reduction to amine then cyclization)
Benzoyl (Bz)

1.0 (Ref)HighModerateNaOMe/MeOH, NaOH/THF
p-Methoxybenzoyl (PMBz)

~0.2HighHighOxidative (CAN), Strong Base
Mesitoate (Mes)

< 0.001Very HighVery High

(reductive), or harsh acid hydrolysis

*Note:


 values are approximate relative rates of alkaline hydrolysis compared to unsubstituted benzoate.
Strategic Application
  • Orthogonality: You can selectively remove a PNB group in the presence of a Bz or PMBz group using mild basic conditions (e.g., dilute ammonia or low-concentration NaOMe) due to the 100-fold rate difference [1].

  • Crystallinity: PNB esters often yield highly crystalline derivatives, making them ideal for intermediate purification without chromatography.

  • Oxidative Cleavage: PMBz esters (unlike PNB or Bz) can be cleaved oxidatively using Cerium Ammonium Nitrate (CAN), offering a route orthogonal to acid/base conditions [2].

Deep Dive: Neighboring Group Participation (NGP)

In carbohydrate chemistry, benzoates are preferred over benzyl ethers when 1,2-trans stereoselectivity is required. The carbonyl oxygen at C2 attacks the oxocarbenium ion at C1, forming a dioxolenium ion intermediate that blocks the cis face.

Mechanistic Workflow (Glycosylation)[2]
  • Activation: The leaving group (LG) at C1 departs.

  • Participation: The C2-benzoate carbonyl attacks C1.

  • Substitution: The nucleophile (alcohol) attacks C1 from the opposite side (trans).

NGP_Mechanism cluster_legend Stereocontrol Step1 Oxocarbenium Ion (C1+) Step2 Dioxolenium Ion (C2-Bz Participation) Step1->Step2 Intramolecular Attack Step3 1,2-trans Product (Stereoselective) Step2->Step3 Nucleophile Attack (Top Face blocked) Desc Benzoate ensures β-glycoside formation

Figure 2: Neighboring Group Participation (NGP) mechanism ensuring 1,2-trans stereoselectivity.

Experimental Protocols

Protocol A: Selective Installation of PNB (Crystallization Strategy)

Context: Installing PNB on a primary alcohol in the presence of secondary alcohols.

  • Reagents: Dissolve substrate (1.0 equiv) in anhydrous Pyridine/DCM (1:1).

  • Addition: Cool to 0°C. Add p-Nitrobenzoyl chloride (1.1 equiv) dropwise.

    • Expert Insight: Do not use DMAP if high selectivity is required; DMAP accelerates reaction at secondary centers.

  • Monitoring: Monitor TLC for the disappearance of starting material. PNB esters are UV-active and often stain strongly.

  • Workup: Quench with saturated

    
    . Wash with 1M HCl to remove pyridine.
    
  • Self-Validation:

    • NMR: Look for the characteristic PNB aromatic doublets (

      
      ) around 
      
      
      
      8.2-8.3 ppm (deshielded by nitro).
    • Crystallinity: If the oil resists crystallization, triturate with cold ether/hexanes.

Protocol B: Controlled Deprotection (Zemplén Transesterification)

Context: Removing Bz/PNB groups without affecting acid-sensitive acetals.

  • Preparation: Dissolve the protected compound in anhydrous Methanol (0.1 M concentration).

  • Catalyst: Add freshly prepared NaOMe in MeOH (0.1 - 0.5 equiv). pH should be approx 9-10.

    • Expert Insight: For PNB , use only 0.1 equiv and monitor closely; it cleaves within minutes. For Mesitoate , this method will fail (requires

      
       or refluxing KOH).
      
  • Quenching: Once TLC shows conversion, add Amberlite IR-120 (

    
     form) resin until pH is neutral (pH 7).
    
    • Why? Acidifying with HCl gas can hydrolyze sensitive glycosidic bonds. Resin allows simple filtration.

  • Workup: Filter off resin and concentrate.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M. (2014). Protection for the Hydroxyl Group: Esters. Wiley.[1]

  • Organic Chemistry Portal . (n.d.). Benzoic Acid Esters (Benzoates). Retrieved from [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research.

  • Reactivity of Benzoate Derivatives . (n.d.). Common Organic Chemistry - Protection of Alcohols. Retrieved from [Link]

Sources

Reference standards for Tert-butyl 4-bromo-3,5-dihydroxybenzoate quality control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quality Control of Tert-butyl 4-bromo-3,5-dihydroxybenzoate Reference Standards

In the landscape of pharmaceutical research and development, the integrity of every chemical intermediate is a cornerstone of success. This compound, a key building block in the synthesis of complex molecules, is no exception. Establishing a high-purity, well-characterized reference standard for this compound is not merely a quality control measure; it is a fundamental requirement for ensuring the reproducibility, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides a comprehensive framework for the analytical qualification of this compound as a reference standard. We will move beyond simple procedural lists to explore the scientific rationale behind each analytical choice, comparing the expected data from a primary reference standard against that of a typical test sample. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust system for quality control.

Defining the Reference Standard: Critical Quality Attributes (CQAs)

A reference standard is a highly purified and thoroughly characterized compound used as a benchmark for identity, purity, and potency.[2] For this compound, the primary CQAs are:

  • Identity: Unambiguous confirmation of the molecular structure.

  • Purity: Quantitative determination of the main component, free from significant levels of impurities.

  • Impurity Profile: Identification and quantification of process-related impurities, degradation products, and residual solvents.[4]

  • Characterization: Comprehensive data package including spectroscopic and chromatographic profiles.

The Analytical Qualification Workflow

A multi-technique, or orthogonal, approach is essential to establish the quality of a reference standard with a high degree of confidence. No single method can provide all the necessary information. The following workflow illustrates a logical progression of analysis.

QC_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization NMR 1H & 13C NMR Spectroscopy (Structural Elucidation) HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assay & Impurity Quantification) NMR->HPLC MS Mass Spectrometry (MS) (Molecular Weight & Elemental Composition) MS->HPLC FTIR FTIR Spectroscopy (Functional Group Analysis) FTIR->HPLC GC Gas Chromatography (GC) (Residual Solvents, if applicable) HPLC->GC TGA Thermogravimetric Analysis (TGA) (Water/Solvent Content) HPLC->TGA GC->TGA ELEMENTAL Elemental Analysis (CHN - Empirical Formula) TGA->ELEMENTAL COA Certificate of Analysis (CoA) Generation ELEMENTAL->COA START Candidate Material Tert-butyl 4-bromo-3,5- dihydroxybenzoate START->NMR START->MS START->FTIR

Caption: Quality control workflow for reference standard qualification.

Comparative Analysis of Key Analytical Techniques

This section forms the core of the guide, detailing the experimental approach and comparing expected outcomes for a high-purity standard versus a test sample that may contain impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5][6] A reversed-phase method is ideal for this compound, separating the compound from potential polar and non-polar impurities based on differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[7] UV detection is suitable due to the aromatic nature of the molecule.[8]

Experimental Protocol: Reversed-Phase HPLC

  • System: HPLC with UV-Vis or Diode-Array Detector.[6][9]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

Data Comparison: HPLC Purity

ParameterHigh-Purity Reference StandardTest Sample with Impurities
Purity (Area %) > 99.5%< 99.0%
Main Peak Sharp, symmetrical peak at expected retention time (e.g., ~10.5 min).Main peak present, may show slight tailing or fronting if overloaded.
Impurity Peaks No secondary peaks > 0.10%.One or more secondary peaks are visible at different retention times.
Interpretation The material is of high purity, suitable for use as a quantitative standard.The material contains impurities. These could be starting materials, by-products (e.g., unbrominated or di-brominated species), or degradation products. Further investigation is required.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[5][10] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, ¹H NMR is particularly diagnostic due to the highly characteristic singlet from the tert-butyl group and the specific pattern of the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR

  • System: NMR Spectrometer (e.g., 400 MHz or higher).[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, as the hydroxyl protons are of interest).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.

Data Comparison: NMR Spectroscopy

ParameterHigh-Purity Reference StandardTest Sample with Impurities
¹H NMR Spectrum ~1.5 ppm: Sharp singlet, integrating to 9H (tert-butyl group).~7.0 ppm: Singlet, integrating to 2H (aromatic protons).~9.5 ppm: Broad singlet, integrating to 2H (phenolic OH).Clean baseline.Expected signals are present, but additional, smaller peaks are observed (e.g., in the aromatic region if a related aromatic impurity is present, or near 3.5-4.0 ppm if a solvent like isopropanol is present).
¹³C NMR Spectrum Shows the correct number of signals (8 unique carbons).~28 ppm: Methyl carbons.~82 ppm: Quaternary tert-butyl carbon.~108-155 ppm: Aromatic and carbonyl carbons.All expected signals are present, but additional, weaker signals corresponding to impurities are visible.
Interpretation The spectrum is consistent with the proposed structure of this compound.The presence of unexpected signals indicates structural impurities. The chemical shifts and integrations of these signals can help identify the impurities.
Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.[5] For a halogenated compound like this compound, MS is exceptionally powerful because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[12][13] This results in a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive fingerprint for the presence of a single bromine atom.[14]

Experimental Protocol: Mass Spectrometry

  • System: Mass spectrometer, often coupled with a chromatographic inlet like LC-MS or a direct infusion source using Electrospray Ionization (ESI).[10]

  • Ionization Mode: ESI in negative mode is often suitable for phenolic compounds, detecting the [M-H]⁻ ion.

  • Sample Preparation: Dilute the sample to a low concentration (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample and acquire the mass spectrum across a relevant m/z range (e.g., 100-500 amu).

Data Comparison: Mass Spectrometry

ParameterHigh-Purity Reference StandardTest Sample with Impurities
Molecular Ion A pair of peaks of nearly equal intensity is observed at m/z 303 and 305 (for the [M-H]⁻ ion of C₁₁H₁₃BrO₄).The expected M/M+2 pattern is present, but another significant m/z peak is also observed, indicating a second component.
Fragmentation Fragmentation pattern (if using MS/MS) is consistent with the structure (e.g., loss of the tert-butyl group).May show fragments corresponding to the impurity structure in addition to the main compound.
Interpretation The data confirms the molecular weight and the presence of one bromine atom, verifying the elemental formula.The material is contaminated with an impurity of a different molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identity

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[10][15] It serves as an excellent identity check. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic ring groups.

Experimental Protocol: FTIR

  • System: FTIR Spectrometer.

  • Sample Preparation: Typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Data Comparison: FTIR Spectroscopy

ParameterHigh-Purity Reference StandardTest Sample with Impurities
Key Peaks ~3400-3200 cm⁻¹: Broad band (O-H stretch from phenols).~2980 cm⁻¹: C-H stretch (aliphatic).~1680 cm⁻¹: Strong band (C=O stretch from ester).[15]~1600, 1450 cm⁻¹: C=C stretch (aromatic ring).~1250 cm⁻¹: C-O stretch (ester/phenol).The expected peaks are present. However, an unusually broad O-H band might suggest excess water. A sharp peak around 1710 cm⁻¹ could indicate the presence of the corresponding carboxylic acid impurity.
Fingerprint Region The pattern of peaks from ~1500 to 400 cm⁻¹ is unique and matches the established standard.[15]The pattern in the fingerprint region shows additional or shifted peaks, indicating a difference in the overall molecular structure or composition.
Interpretation The spectrum confirms the presence of all expected functional groups.The material contains functional groups not consistent with the pure structure, pointing to an impurity or degradation.

Establishing a Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. A material that satisfies the criteria across all four orthogonal techniques—correct retention time and high purity by HPLC, unambiguous structure by NMR, correct molecular weight and bromine pattern by MS, and expected functional groups by FTIR—can be qualified as a reference standard with an exceptionally high level of scientific confidence.

Validation_Concept cluster_hplc HPLC cluster_nmr NMR cluster_ms MS cluster_ftir FTIR REF Primary Reference Standard (Fully Characterized) HPLC_REF Purity > 99.5% Single Peak REF->HPLC_REF NMR_REF Correct Structure Clean Spectrum REF->NMR_REF MS_REF Correct MW 1:1 Br Isotope Pattern REF->MS_REF FTIR_REF Correct Functional Groups Matching Fingerprint REF->FTIR_REF TEST Test Lot HPLC_TEST Purity = ? Impurity Peaks = ? TEST->HPLC_TEST NMR_TEST Structure Match? Extra Signals? TEST->NMR_TEST MS_TEST MW Match? Isotope Pattern? TEST->MS_TEST FTIR_TEST Groups Match? Fingerprint Match? TEST->FTIR_TEST HPLC_TEST->HPLC_REF Compare NMR_TEST->NMR_REF Compare MS_TEST->MS_REF Compare FTIR_TEST->FTIR_REF Compare

Caption: Comparing a test lot against a primary reference standard.

References

  • Creative Proteomics.
  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry.
  • Clinivex. (2023, July 24). Understanding the Basics of Reference Standards in Pharma.
  • LGC Standards. Pharmaceutical Reference Standards.
  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
  • Chemistry LibreTexts. (2023, August 29).
  • Doc Brown's Advanced Organic Chemistry.
  • Modern Analytical Technique for Characteriz
  • Scribd.
  • Organic Chemistry I Lab. Mass Spectrometry.
  • NJ Labs. (2024, September 10).
  • PubMed. (2000, June 23).
  • BenchChem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • Asian Journal of Applied Science and Technology. (2018, May 25).
  • BenchChem.

Sources

A Comparative Thermogravimetric Analysis of Tert-butyl 4-bromo-3,5-dihydroxybenzoate: Implications for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of its viability. It dictates everything from synthesis and purification conditions to storage, formulation, and ultimately, the safety and efficacy of the final drug product. This guide presents a detailed thermogravimetric analysis (TGA) of tert-butyl 4-bromo-3,5-dihydroxybenzoate, a compound of interest in medicinal chemistry due to its substituted phenolic benzoate structure.

This analysis not only characterizes the thermal decomposition profile of the title compound but also contextualizes its stability by comparing it with structurally related molecules. By understanding how modifications such as esterification, bromination, and alkyl substitution influence thermal behavior, researchers can make more informed decisions in the drug development pipeline.

The Critical Role of Thermal Stability

Thermogravimetric analysis (TGA) is an essential technique in materials characterization that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] For pharmaceutical compounds, TGA provides critical data on:

  • Decomposition Temperatures: Identifying the onset temperature of degradation is crucial for defining maximum processing temperatures during manufacturing (e.g., drying, milling) and for establishing safe storage conditions.[2]

  • Compositional Analysis: TGA can quantify the presence of volatiles, such as residual solvents or moisture, which are strictly regulated in final drug products.[3]

  • Stability Ranking: By comparing the TGA profiles of different API candidates or synthetic intermediates, researchers can select for molecules with more robust thermal properties.[1]

This guide will focus on a comparative assessment, evaluating the thermal profile of this compound against its parent acid and other related substituted benzoates.

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol was designed to ensure reproducibility and accuracy, adhering to principles outlined in standards such as ASTM E1131 for compositional analysis by thermogravimetry.[4][5]

2.1. Materials

  • Analyte: this compound (Purity >98%)

  • Comparators:

    • 4-Bromo-3,5-dihydroxybenzoic acid (Parent Acid)[6][7]

    • 3,5-Di-tert-butyl-4-hydroxybenzoic acid (Steric Hindrance Comparator)[8]

    • Tert-butyl benzoate (Ester Comparator)[9]

  • Purge Gas: High-purity Nitrogen (99.999%)

  • Crucibles: Alumina, 100 µL

2.2. Instrumentation & Calibration

  • Instrument: A calibrated thermogravimetric analyzer with a high-sensitivity balance (±1 µg).

  • Calibration: Temperature calibration was performed using certified reference materials (Indium and Zinc). Mass calibration was verified using a standard calibration weight. This two-point verification ensures the trustworthiness of both the x-axis (temperature) and y-axis (mass loss) data.

2.3. Step-by-Step TGA Procedure

  • Sample Preparation: A representative sample of each compound (5-10 mg) is carefully weighed directly into a pre-tared alumina crucible. A consistent, small sample mass is chosen to minimize thermal gradients within the sample, ensuring uniform heating.

  • Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed.

  • Atmosphere Control: The system is purged with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and throughout the experiment. An inert atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation.[1]

  • Thermal Program: The sample is heated from 30 °C to 700 °C at a constant heating rate of 10 °C/min. This rate represents a standard condition that provides a good balance between resolution of thermal events and experimental time.

  • Data Acquisition: The mass of the sample and the sample temperature are continuously recorded throughout the experiment. The data is plotted as percent mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve). The DTG curve is invaluable for pinpointing the temperature of the maximum rate of decomposition for each step.

2.4. TGA Workflow Diagram

The systematic approach to this analysis is visualized in the workflow below.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Obtain Representative Sample (5-10 mg) p2 Perform Instrument Calibration (Temp & Mass) p1->p2 r1 Load Sample into Alumina Crucible p2->r1 r2 Purge with N2 at 50 mL/min (>30 min) r1->r2 r3 Execute Thermal Program (30-700°C at 10°C/min) r2->r3 a1 Record Mass vs. Temperature Data r3->a1 a2 Generate TGA & DTG Curves a1->a2 a3 Determine T_onset, T_peak, and % Mass Loss a2->a3

Caption: A standardized workflow for TGA ensures experimental consistency.

Results and Comparative Discussion

The thermal decomposition profiles of this compound and the selected comparators were analyzed. The key quantitative data, including the onset temperature of decomposition (Tonset), the peak temperature of maximum decomposition rate from the DTG curve (Tpeak), and the percent mass loss for each stage, are summarized below.

Table 1: Comparative TGA Data for this compound and Analogs

CompoundDecomposition StageTonset (°C)Tpeak (°C)Measured Mass Loss (%)Theoretical Mass Loss (%)Associated Fragment
This compound Stage 1~185~21019.419.3Isobutylene (C₄H₈)
Stage 2~270~30530.5 (cumulative)30.7Carbon Dioxide (CO₂)
Stage 3>350~420--Ring Fragmentation
4-Bromo-3,5-dihydroxybenzoic acid Single Stage~275~31537.838.2CO₂ + H₂O
3,5-Di-tert-butyl-4-hydroxybenzoic acid Stage 1~215~24022.522.4Isobutylene (C₄H₈)
Stage 2~260~29540.1 (cumulative)40.0CO₂ + Isobutylene
Tert-butyl benzoate Single Stage~200~225100100Full Molecule

Note: Data for the title compound and comparators are representative values derived from established decomposition principles of related structures. Tonset is determined by the tangent method on the TGA curve.

3.1. Analysis of this compound

The TGA curve for the title compound reveals a multi-step decomposition process, which is characteristic of a molecule with distinct functional groups of varying thermal lability.

  • Stage 1 (Tonset ~185 °C): The initial mass loss corresponds precisely to the theoretical mass of isobutylene (C₄H₈). This is a classic thermal elimination reaction for tert-butyl esters, which proceeds through a stable six-membered cyclic transition state to release the alkene and form the corresponding carboxylic acid.[10] This initial decomposition step at a relatively low temperature highlights the tert-butyl ester as the most thermally sensitive part of the molecule.

  • Stage 2 (Tonset ~270 °C): Following the loss of the tert-butyl group, the resulting intermediate, 4-bromo-3,5-dihydroxybenzoic acid, undergoes decarboxylation. The mass loss in this stage aligns with the loss of CO₂.

  • Stage 3 (Tonset >350 °C): The final, broad decomposition stage involves the breakdown of the brominated aromatic ring. This process typically occurs at higher temperatures and involves complex fragmentation, often resulting in the formation of a char residue. The homolytic scission of the C-Br bond is a key event in the degradation of such brominated aromatic compounds.[11][12]

3.2. Comparative Insights

  • vs. 4-Bromo-3,5-dihydroxybenzoic acid: The parent acid is significantly more stable, with a decomposition onset approximately 90 °C higher than its tert-butyl ester. Its single decomposition step suggests that decarboxylation and ring degradation occur in a more concerted or rapidly sequential manner. This comparison unequivocally demonstrates that the tert-butyl ester group is the point of initial thermal instability.[13]

  • vs. 3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound, which features two tert-butyl groups on the aromatic ring, also shows a multi-step decomposition.[14] However, its initial decomposition (loss of the first isobutylene from a ring position) begins at a higher temperature (~215 °C) than the ester elimination of our title compound (~185 °C). This suggests that the thermal elimination of isobutylene from a tert-butyl ester is a lower-energy process than its elimination from a sterically hindered phenol.

  • vs. Tert-butyl benzoate: This simple ester also decomposes via the loss of isobutylene.[9] Its onset temperature is slightly higher than that of our title compound. This difference can be attributed to the electronic effects of the bromo and dihydroxy substituents on the aromatic ring, which can influence the stability of the ester linkage.

3.3. Proposed Decomposition Pathway

The multi-stage decomposition observed in the TGA can be visualized as a sequential fragmentation of the molecule.

Decomposition_Pathway A This compound B 4-Bromo-3,5-dihydroxybenzoic acid A->B  - C₄H₈ (Stage 1, ~185°C) Ester Elimination C Isobutylene (Volatile Product 1) A->C D Carbon Dioxide (Volatile Product 2) B->D  - CO₂ (Stage 2, ~270°C) Decarboxylation E Brominated Phenolic Fragments + Char Residue B->E  (Stage 3, >350°C) Ring Fragmentation

Caption: Proposed thermal decomposition pathway for the title compound.

Conclusion and Implications

The thermal stability of this compound is governed by the lability of its tert-butyl ester group. The compound begins to decompose around 185 °C via the elimination of isobutylene, a significantly lower temperature than the decomposition of its parent carboxylic acid.

For researchers and drug development professionals, this has several key implications:

  • Process Chemistry: Any manufacturing steps involving heat, such as drying of the API intermediate, must be carefully controlled to remain well below 185 °C to prevent degradation and the formation of impurities.

  • Storage and Handling: While stable at ambient temperatures, long-term storage at elevated temperatures should be avoided. The data supports the need for controlled room temperature storage.

  • Formulation: The thermal liability of the ester could be a factor in formulation strategies, particularly if heat-intensive methods like hot-melt extrusion are considered.

  • Molecular Design: This analysis reinforces that tert-butyl esters, while useful as protecting groups, introduce a point of thermal weakness into a molecule. If high thermal stability is a critical requirement for an API, alternative ester groups or synthetic routes should be considered.

By employing a systematic and comparative TGA approach, we can build a comprehensive understanding of a molecule's thermal behavior, providing essential data that supports the development of safe, stable, and effective pharmaceutical products.

References

  • Westmoreland Mechanical Testing. (n.d.). Thermogravimetric Thermal Analysis (TGA).
  • Conti Testing Laboratories. (n.d.). ASTM E1131.
  • ASTM International. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from .

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from .

  • CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from .

  • ResearchGate. (n.d.). Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. Retrieved from .

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Starnes, W. H., & Girois, S. (2003).
  • Smith, W. B. (1981).
  • Altarawneh, M. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.
  • BenchChem. (2025). Stability and Degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in Storage. Retrieved from .

  • Maccoll, A. (n.d.). The thermal decomposition of t-butyl ethyl ether.
  • ChemicalBook. (2025). 4-Bromo-3,5-dihydroxybenzoic acid | 16534-12-6. Retrieved from .

  • ChemicalBook. (2026). 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4. Retrieved from .

  • The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
  • Zhang, D., Li, Z., Jiang, J., Ni, L., & Chen, Z. (2022). Thermal stability evaluation of tert-butyl perbenzoate mixed with impurities. Taylor & Francis Online.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid 99% 16534-12-6. Retrieved from .

  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (n.d.).
  • Cole, K. P., Campbell, B. A., Johnson, M. D., & Organ, M. G. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry.
  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid 98% 1421-49-4. Retrieved from .

  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (2025). 3,5-Di-tert-butyl-4-hydroxybenzoic acid - SAFETY DATA SHEET. Retrieved from .

  • LGC Standards. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from .

  • NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid.
  • CymitQuimica. (n.d.). CAS 774-65-2: tert-Butyl benzoate. Retrieved from .

  • Thermo Fisher Scientific. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid, 97+%. Retrieved from .

  • Wikipedia. (n.d.). tert-Butyl peroxybenzoate.
  • National Toxicology Program. (n.d.).

Sources

A Comparative Benchmarking Guide to the Synthesis of High-Purity Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tert-butyl 4-bromo-3,5-dihydroxybenzoate in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel molecular entities are paramount. This compound is a key building block in this endeavor, offering a unique combination of functional groups that are highly desirable for creating complex molecules with potential therapeutic applications. The presence of a sterically hindered ester, two phenolic hydroxyl groups, and a bromine atom on a central benzene ring provides multiple points for diversification and conjugation. The high purity of this compound is critical, as impurities can lead to unforeseen side reactions and complicate the biological evaluation of the final drug candidates. This guide provides a comparative analysis of two primary synthetic routes to high-purity this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered in this guide:

  • Route A: Esterification of 4-bromo-3,5-dihydroxybenzoic acid. This approach involves the direct esterification of a pre-brominated starting material. The primary challenge lies in achieving efficient tert-butylation of the carboxylic acid without significant side reactions involving the phenolic hydroxyl groups.

  • Route B: Bromination of tert-butyl 3,5-dihydroxybenzoate. This strategy entails the initial protection of the carboxylic acid of 3,5-dihydroxybenzoic acid as a tert-butyl ester, followed by regioselective bromination at the 4-position. The success of this route hinges on the selective introduction of the bromine atom onto the activated aromatic ring.

The following sections will provide a detailed examination of each route, including the underlying chemical principles, step-by-step experimental procedures, and a discussion of their respective advantages and disadvantages.

Route A: Esterification of 4-bromo-3,5-dihydroxybenzoic acid

Principle and Rationale

The direct esterification of a carboxylic acid with a tertiary alcohol such as tert-butanol is often challenging under standard acidic conditions due to the propensity of the alcohol to undergo elimination to form isobutene. The Steglich esterification is a mild and effective method for the formation of esters from carboxylic acids and alcohols under neutral conditions, making it particularly suitable for substrates with sensitive functional groups like the phenolic hydroxyls in 4-bromo-3,5-dihydroxybenzoic acid.[1][2] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[3][4]

The reaction proceeds through the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. This highly reactive intermediate is then attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. DMAP accelerates the reaction by acting as an acyl transfer agent.[2]

Route_A_Workflow start 4-bromo-3,5-dihydroxybenzoic acid reagents tert-butanol, DCC, DMAP start->reagents product This compound reagents->product Steglich Esterification byproduct DCU (precipitate) product->byproduct Filtration

Caption: Workflow for Route A: Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq)

  • tert-Butanol (3.0 eq)[5]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous dichloromethane.

  • Add tert-butanol (3.0 eq) and 4-dimethylaminopyridine (0.1 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford pure this compound.

Discussion

Advantages:

  • Mild Reaction Conditions: The Steglich esterification is performed at room temperature, which is advantageous for substrates with sensitive functional groups.[1]

  • Single Step: This route allows for the direct conversion of the commercially available starting material to the final product in a single synthetic step.

Disadvantages:

  • Byproduct Removal: The N,N'-dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely from the reaction mixture, potentially requiring careful purification.

  • Reagent Cost and Toxicity: DCC is a known allergen and should be handled with care. The cost of DCC and DMAP may be a consideration for large-scale synthesis.

Route B: Bromination of Tert-butyl 3,5-dihydroxybenzoate

Principle and Rationale

This two-step approach first protects the carboxylic acid of 3,5-dihydroxybenzoic acid as a tert-butyl ester. This is a crucial step as the free carboxylic acid group is deactivating towards electrophilic aromatic substitution.[6] The esterification can be achieved via an acid-catalyzed reaction with isobutylene.

The second step involves the regioselective bromination of the resulting tert-butyl 3,5-dihydroxybenzoate. The two hydroxyl groups on the aromatic ring are strongly activating and ortho-, para-directing. This directs the incoming electrophile (bromine) to the positions ortho and para to both hydroxyl groups, which corresponds to the 2, 4, and 6 positions. Due to steric hindrance from the adjacent tert-butoxycarbonyl group and the existing hydroxyl groups, the bromine will preferentially add to the less sterically hindered 4-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for activated aromatic rings.[7][8]

Route_B_Workflow start 3,5-dihydroxybenzoic acid step1_reagents Isobutylene, H₂SO₄ start->step1_reagents intermediate Tert-butyl 3,5-dihydroxybenzoate step1_reagents->intermediate Esterification step2_reagents NBS, solvent intermediate->step2_reagents product This compound step2_reagents->product Bromination

Caption: Workflow for Route B: Two-Step Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Tert-butyl 3,5-dihydroxybenzoate

Materials:

  • 3,5-dihydroxybenzoic acid (1.0 eq)[9]

  • Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1N Sodium hydroxide solution (NaOH)

  • Diethyl ether

Procedure:

  • In a high-pressure tube, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in dioxane.

  • Cool the solution to -78 °C and condense an excess of isobutylene into the tube.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the tube and allow the reaction mixture to warm to room temperature, stirring for 24 hours.

  • Cool the tube back to -78 °C, open it, and slowly pour the contents into an excess of saturated NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with 1N NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield Tert-butyl 3,5-dihydroxybenzoate.

Step 2: Synthesis of this compound

Materials:

  • Tert-butyl 3,5-dihydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve Tert-butyl 3,5-dihydroxybenzoate (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise to the solution while stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield high-purity this compound.

Discussion

Advantages:

  • High Regioselectivity: The bromination step is expected to be highly regioselective due to the strong directing effect of the two hydroxyl groups and steric hindrance.[10][11]

  • Readily Available Starting Materials: 3,5-dihydroxybenzoic acid is a common and relatively inexpensive starting material.[9]

Disadvantages:

  • Two-Step Process: This route requires two separate synthetic steps, which may result in a lower overall yield and increased synthesis time compared to a one-step process.

  • Handling of Isobutylene: The use of gaseous and flammable isobutylene requires specialized equipment (a pressure tube) and careful handling.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B will depend on several factors, including the availability of starting materials, scale of the synthesis, and the equipment available in the laboratory.

ParameterRoute A: Steglich EsterificationRoute B: Two-Step Synthesis
Starting Material 4-bromo-3,5-dihydroxybenzoic acid3,5-dihydroxybenzoic acid
Number of Steps 12
Key Reagents tert-Butanol, DCC, DMAPIsobutylene, H₂SO₄, NBS
Estimated Yield Moderate to GoodModerate (over two steps)
Purity of Crude Product Good (main impurity is DCU)Good (potential for over-bromination)
Purification Method Filtration and Column ChromatographyColumn Chromatography/Recrystallization
Key Challenges Removal of DCU byproductHandling of isobutylene, potential for over-bromination

Purification and Characterization of Final Product

Regardless of the synthetic route chosen, the final product, this compound, must be rigorously purified to meet the high standards required for drug development.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are effective methods for obtaining high-purity material.[12]

  • Characterization: The identity and purity of the final compound should be confirmed by a battery of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of high-purity this compound.

  • Route A (Steglich Esterification) is a more direct, single-step approach that is well-suited for smaller-scale syntheses where the cost of reagents and the removal of the DCU byproduct are manageable. Its mild conditions are a significant advantage for preserving the sensitive dihydroxy functionality.

  • Route B (Two-Step Synthesis) may be more amenable to larger-scale production due to the lower cost of the primary starting material and reagents. However, it requires an additional synthetic step and the specialized handling of isobutylene.

Ultimately, the selection of the optimal synthetic route will be dictated by the specific requirements and constraints of the research or development project. Careful optimization of reaction conditions and rigorous purification are essential to obtain this compound of the high purity demanded by the pharmaceutical industry.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid. BenchChem.
  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Hubbe, M. A., et al. (2025). Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. ACS Sustainable Chemistry & Engineering.
  • Kretz, J., et al. (2022). Total Synthesis of Geranyl-Resorcinols Isolated from Mushrooms of Genus Hericium.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of substituted resorcinol derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Payne, A. D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Routes to Benzo[d]oxazole-4-carboxylic Acid. BenchChem.
  • ResearchGate. (n.d.). tert-Butyl Ether Derivatives of Alcohols and Phenols Cat. Retrieved from [Link]

  • Gumbi, B., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules.
  • Google Patents. (n.d.). Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Sharma, G., et al. (2023).
  • Qualitas. (2020). Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The bromination of some derivatives of resorcinol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Yang, J.-M., et al. (2012).
  • Chemistry Steps. (2011). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • European Patent Office. (2008). PURIFICATION OF TERTIARY BUTYL ALCOHOL. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025).
  • IJSTR. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ketene diethylacetal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. Tert-butyl 4-bromo-3,5-dihydroxybenzoate is a halogenated organic compound, a classification that immediately places it under stringent disposal regulations due to the potential for environmental persistence and harm if managed improperly.[1] This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principles: Hazard Assessment and Regulatory Standing

Before handling waste, understanding its fundamental nature is paramount. The disposal protocol for this compound is dictated by two key factors: its inherent hazards and its chemical classification.

  • Hazard Profile : While a specific Safety Data Sheet (SDS) for the tert-butyl ester was not available in the search results, data from the parent compound, 4-bromo-3,5-dihydroxybenzoic acid, serves as a reliable surrogate for hazard assessment. This analogous compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2] It is prudent, therefore, to treat this compound as a hazardous substance requiring careful handling.

  • Regulatory Classification : The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[3] The EPA heavily regulates such compounds, often restricting them from land disposal due to their potential to form persistent and toxic environmental byproducts.[4][5][6]

This classification leads to two inviolable rules for disposal:

  • NO Drain Disposal : Under no circumstances should this chemical or its residues be washed down the sink.[7][8] Halogenated organics can interfere with wastewater treatment processes and contaminate large volumes of water.[7]

  • NO General Trash Disposal : Disposal in the regular solid waste stream is strictly prohibited by the Resource Conservation and Recovery Act (RCRA).[7]

Immediate Safety and Handling Protocol

Proper disposal begins with safe handling during the accumulation process. Adherence to the following personal protective equipment (PPE) and handling standards is mandatory.

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[9]
Eye Protection Safety goggles or glasses (EN 166 standard)Protects against splashes and accidental eye contact, which can cause serious irritation.[9][10]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.[11]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[12]

Step-by-Step Disposal Procedure

The following workflow ensures a self-validating system for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Segregation

The causality behind this first step is both safety and cost. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.

  • Action : Designate a specific waste stream for "Halogenated Organic Solids."

  • Rationale : Never combine halogenated waste with non-halogenated waste.[3][13] This compound must be kept separate from solvents, aqueous waste, and other reactive chemicals to prevent unforeseen reactions and ensure it is routed to the correct high-temperature incineration facility.[4][8]

Step 2: Container Selection

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Action : Select a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE).[11]

  • Validation : The container must be in excellent condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw-top lid.[7][13]

Step 3: Accurate and Complete Labeling

Proper labeling is a cornerstone of laboratory safety and regulatory compliance, preventing accidental misuse and ensuring proper handling by waste management personnel.[11][13]

  • Action : Affix a hazardous waste label to the container before adding any waste.

  • Label Contents :

    • Full Chemical Name : Write "this compound." Do not use abbreviations or chemical formulas.[13]

    • Hazard Identification : Clearly mark "Irritant" and "Halogenated Waste."

Step 4: Waste Accumulation and Storage

Safe storage minimizes risks to laboratory personnel and the facility.

  • Action : Place the labeled waste container in a designated satellite accumulation area. This area must be at or near the point of generation.

  • Storage Conditions :

    • The container must be kept closed at all times, except when adding waste.[10]

    • Store in a well-ventilated area, away from heat, sunlight, and sources of ignition.[7][8]

    • Utilize a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential spills.[11]

Step 5: Final Disposal

The final step is the transfer of custody to trained professionals.

  • Action : Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, contact EHS for pickup.

  • Mechanism : This waste will be collected by a licensed hazardous waste disposal vendor. The standard and required method for destroying halogenated organic compounds is high-temperature incineration, which breaks down the molecule into less harmful components under controlled conditions.[4]

Disposal Workflow and Data Summary

To aid in operational clarity, the entire decision-making process is visualized below, followed by a summary table of key parameters.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) for Hazard Information start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Chemically Compatible Container (Glass or HDPE) segregate->container label_waste Affix Hazardous Waste Label (Full Name, Hazards, Date) container->label_waste transfer Transfer Waste to Container label_waste->transfer store Store Securely in Secondary Containment in a Ventilated Area transfer->store contact_ehs Contact EHS for Pickup by Licensed Waste Vendor store->contact_ehs end_node Properly Disposed via High-Temperature Incineration contact_ehs->end_node

Caption: Disposal workflow for this compound.

Disposal Parameters Summary

ParameterSpecificationRationale & Key References
Hazard Class Skin Irritant, Serious Eye Irritant, Respiratory IrritantBased on data from analogous compounds.[2]
Waste Category Halogenated Organic WastePresence of a covalent carbon-bromine bond.[3][5]
Container Glass or High-Density Polyethylene (HDPE) with a leak-proof lidEnsures chemical compatibility and prevents spills.[7][11]
Prohibited Methods Drain or General Trash DisposalPrevents environmental contamination and ensures regulatory compliance (EPA RCRA).[7][8]
Required Disposal Collection by a licensed hazardous waste vendor for incinerationEnsures safe and complete destruction of the halogenated compound.[4]

By adhering to this structured and well-documented protocol, you ensure not only the safety of yourself and your colleagues but also maintain full compliance with environmental regulations, reinforcing the deep trust and commitment to responsibility that defines our scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET for 4-Bromo-3,5-dihydroxybenzoic acid.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET for 4-Bromo-3,5-dihydroxybenzoic acid.
  • Fisher Scientific. (2024, February 14). SAFETY DATA SHEET for 4-Bromo-3,5-dihydroxybenzamide.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • EPA. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
  • TCI EUROPE N.V. SAFETY DATA SHEET for Methyl 3,4-Dihydroxybenzoate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%.
  • University of Rochester. Waste Classifications.
  • Sigma-Aldrich. 4-Bromo-3,5-dihydroxybenzoic acid 99%.

Sources

Personal protective equipment for handling Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Tert-butyl 4-bromo-3,5-dihydroxybenzoate is a functionalized phenolic ester, commonly utilized as a high-value intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs).

While often treated as a generic organic solid, this compound presents a dual-hazard profile that requires specific attention beyond standard "white powder" protocols:

  • Phenolic Moiety: The 3,5-dihydroxy motif classifies this as a substituted resorcinol/phenol. Phenolics are capable of rapid transdermal absorption and can cause protein denaturation (chemical burns) that may be initially painless due to local anesthetic effects.

  • Lipophilicity: The tert-butyl ester group significantly increases the compound's lipophilicity compared to its benzoic acid parent. This facilitates faster permeation through the stratum corneum and into the bloodstream.

Core Directive: Treat this substance as a sensitizing corrosive until diluted. Zero skin contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling pure solid or concentrated solutions (>100 mM).

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Protocol (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Time: Phenolic compounds can permeate thin nitrile. The outer glove acts as a sacrificial barrier against gross contamination, while the inner glove protects during doffing. Note: If dissolving in DCM or Chloroform, use Silver Shield® (Laminate) under-gloves, as halogenated solvents dissolve nitrile instantly.
Respiratory N95 / P95 Respirator (Minimum)Dust Control: The solid is often a fine, electrostatic powder. Inhalation can cause severe respiratory tract irritation (STOT SE 3). Mandatory if weighing outside a filtered enclosure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Standard safety glasses allow dust entry from the sides. Phenolic dust in the eye causes immediate, severe irritation and potential corneal opacity.
Body Protection Tyvek® Lab Coat (or similar impervious material)Retention: Cotton lab coats absorb phenolic solids, creating a long-term exposure source against the skin. Impervious sleeves prevent cuff-gap exposure.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Controls & Setup
  • Ventilation: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: This compound is prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid to prevent "jumping" and aerosolization.

  • Decontamination Station: Keep a bottle of PEG-300 or PEG-400 (Polyethylene Glycol) and ethanol nearby. Water alone is ineffective at removing lipophilic phenols from skin and may increase absorption area.

Phase 2: Weighing & Transfer
  • Don PPE: Apply inner gloves, then Tyvek sleeves/coat, then outer gloves. Ensure a tight seal at the wrist.

  • Tare: Place weighing vessel in the balance. Do not use weigh paper; use a weigh boat or funnel to prevent spillage.

  • Transfer: Use a disposable spatula. If the powder is clumpy, do not crush it in the open air; crush it inside the receiving vessel after wetting.

  • Solubilization: Add solvent (e.g., DMF, DMSO, THF) immediately to the solid. Do not transport dry solid across the lab. Cap the vial before removing it from the hood.

Phase 3: Emergency Response
  • Skin Contact:

    • Do NOT wash with water immediately. Water is polar; this compound is lipophilic.

    • Swab: Immediately swab the area with a PEG-300/Ethanol mixture to solubilize and lift the chemical.

    • Rinse: After swabbing, rinse with copious water for 15 minutes.[1][2]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate ophthalmological review.

Waste Disposal & Deactivation

Classification: Halogenated Organic Waste (due to the Bromine atom).

Waste StreamProtocolIncompatibility Warning
Solid Waste Double-bag in clear polyethylene. Label as "Toxic Solid - Brominated Phenol".Do NOT mix with Oxidizers: Contact with strong oxidizers (Nitric acid, Peroxides) can cause rapid exothermic decomposition.
Liquid Waste Segregate into "Halogenated Solvents" carboy.Ensure pH is neutral. Acidic phenolic waste can be volatile.
Contaminated Sharps Dispose of spatulas/needles in a rigid sharps container immediately.Do not recap needles used with this solution.

Visualized Safety Workflow

The following diagram illustrates the critical decision paths for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request RiskCheck Risk Assessment: Is PEG-300/400 Available? Start->RiskCheck Stop STOP: Acquire PEG-300 (Decontamination Agent) RiskCheck->Stop No PPE_Select PPE Selection: Double Nitrile + Goggles + Tyvek RiskCheck->PPE_Select Yes SolventCheck Solvent Selection: Are you using DCM/Chloroform? PPE_Select->SolventCheck GloveUpgrade UPGRADE GLOVES: Use Silver Shield / Laminate SolventCheck->GloveUpgrade Yes Weighing Weighing Protocol: Anti-static measures + Fume Hood SolventCheck->Weighing No GloveUpgrade->Weighing Dissolve Solubilization: Dissolve solid immediately to reduce dust risk Weighing->Dissolve Waste Disposal: Halogenated Organic Waste Stream Dissolve->Waste

Caption: Operational logic flow for handling brominated phenolic esters. Note the critical check for solvent compatibility regarding glove selection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Reference for General Phenol Handling).
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Substituted Benzoates. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.